Sulfalene-13C6

Catalog No.
S12884493
CAS No.
M.F
C11H12N4O3S
M. Wt
286.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfalene-13C6

Product Name

Sulfalene-13C6

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

Molecular Formula

C11H12N4O3S

Molecular Weight

286.26 g/mol

InChI

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2+1,3+1,4+1,5+1,8+1,9+1

InChI Key

KXRZBTAEDBELFD-AHBHZWPESA-N

SMILES

Array

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

stable isotope labeled Sulfalene definition

Author: Smolecule Technical Support Team. Date: February 2026

Core Specifications of Sulfalene-13C6

The table below summarizes the key technical data for this compound:

Specification Details
Catalog Number HY-A0130S [1]
Synonyms Sulfametopyrazine-13C6 [1]
Chemical Formula C5¹³C6H12N4O3S [1]
Molecular Weight 286.26 g/mol [1]
Purity ≥ 99.0% [1]
Parent Compound Sulfalene (Sulfametopyrazine) [2]
Unlabeled CAS No. 152-47-6 [2]

Definition and Primary Research Applications

This compound serves as a 13C-labeled version of the pharmaceutical compound Sulfalene. The incorporation of heavy isotopes does not alter the fundamental chemical or biological properties of the molecule but provides a distinct mass signature that can be detected by analytical instruments [1].

Its primary application is as a tracer and internal standard [1]:

  • As a Tracer: It allows researchers to track the pathway and metabolism of the Sulfalene molecule through a biological system.
  • As an Internal Standard: It is added in a known quantity to samples before analysis. Because its heavy isotope signature is distinguishable from the natural, unlabeled compound, it enables highly accurate quantification of Sulfalene in complex mixtures, correcting for losses during sample preparation and variations in instrument response [1].

Experimental Methodology for Analysis

While the search results do not contain a specific protocol for this compound, a relevant and advanced method for the stable isotope analysis of similar sulfonamide antibiotics involves Derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (derivatization-GC-IRMS) [3].

This technique is used for precise measurement of nitrogen isotope ratios at natural abundance, which can help trace the origin and degradation of sulfonamides in the environment. The workflow for such an analysis can be visualized as follows:

Start Sample Preparation A Derivatization with TMSD Start->A B Solvent Evaporation & Reconstitution A->B C Filtration B->C D GC-IRMS Analysis C->D E Data Analysis Isotope Ratio Calculation D->E

Key steps in this workflow include [3]:

  • Derivatization: The sulfonamide is methylated using (trimethylsilyl)diazomethane (TMSD). This chemical step is crucial as it reduces the compound's polarity, making it suitable for analysis by Gas Chromatography. For accurate isotope analysis, this reaction must be quantitative and reproducible.
  • Sample Clean-up: The reaction mixture is evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a solvent like acetone before being passed through a nylon filter.
  • GC-IRMS Analysis: The purified sample is injected into the GC-IRMS system. The gas chromatograph separates the derivatized sulfalene from other compounds, which then enters the isotope ratio mass spectrometer. The IRMS precisely measures the ratios of different nitrogen isotopes (e.g., ¹⁵N/¹⁴N) in the molecule.

Key Takeaways for Researchers

  • Primary Use: this compound is an essential tool for quantitative mass spectrometry in drug metabolism and pharmacokinetics (DMPK) studies, ensuring data accuracy [1].
  • Biological Activity: The labeled compound retains the biological activity of unlabeled Sulfalene, which is an antimalarial agent and a long-acting sulfonamide antibacterial [1] [2].
  • Advanced Technique: For researchers investigating environmental fate or source attribution, compound-specific isotope analysis (CSIA) via derivatization-GC-IRMS provides a powerful, though technically demanding, methodology [3].

References

Sulfalene-13C6 basic pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Parent Drug Pharmacology

Sulfalene-13C6 is isotopically identical to Sulfalene and shares all its biological and pharmacological characteristics. The data below pertains to the unlabeled parent drug, Sulfalene.

  • Indications: Historically used for chronic bronchitis, urinary tract infections, and malaria (often in combination with other agents like pyrimethamine) [1] [2].
  • Pharmacodynamics: A sulfonamide antibiotic that is bacteriostatic. It has a wide spectrum of activity against most gram-positive and many gram-negative organisms [1] [2].
  • Mechanism of Action: Sulfalene competitively inhibits the bacterial enzyme dihydropteroate synthase. This prevents the incorporation of para-aminobenzoic acid (PABA) into folic acid, which is essential for bacterial growth [1] [2]. The following diagram illustrates this mechanism and the compound's role in research:

G PABA Para-aminobenzoic acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme Substrate Product Folic Acid Enzyme->Product Sulfalene This compound / Sulfalene Sulfalene->Enzyme Competitive Inhibition MS Quantitative Analysis (LC-MS/GC-MS) Sulfalene->MS Internal Standard NMR Quantitative Analysis (NMR) Sulfalene->NMR Internal Standard

Experimental Protocols

The following section details practical information for using this compound in a laboratory setting.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended [3] [1].
  • Concentration: Prepare a 100 mg/mL stock solution in DMSO. This requires warming and sonication for complete dissolution [3].
  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [3].
Formulations for In Vivo Studies

For animal studies, the unlabeled Sulfalene can be formulated as below. The same principles apply to the labeled compound for use as a tracer.

Formulation Type Composition (Example)
Injection (IP/IV/IM/SC) DMSO : Tween 80 : Saline = 10 : 5 : 85 [1]
Oral Administration Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [1]

Key Takeaways for Researchers

  • Primary Use: this compound is a critical tool for bioanalytical method development, enabling highly accurate quantification of Sulfalene in complex biological samples via LC-MS, GC-MS, or NMR.
  • Stable Properties: Its chemical and biological properties are identical to the unlabeled drug, making it a perfect internal standard.
  • Handling Notes: The compound is stable when stored correctly at 4°C. Its high solubility in DMSO facilitates easy preparation of concentrated stock solutions.

References

Sulfalene-13C6 storage conditions 4°C sealed

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications by Product Form

The table below summarizes the key storage parameters for different forms of Sulfalene-¹³C₆, based on manufacturer specifications:

Product Form Recommended Storage Temperature Container & Atmosphere Solvent (if applicable) Key Precautions
Solid [1] 4°C Sealed storage, away from moisture Not applicable Hygroscopic; protect from moisture
Ready-to-Use Solution [2] 4°C Suitable closed container Acetonitrile Follow standard laboratory safety procedures

Handling and Safety Protocols

Proper handling is crucial for personal safety and to preserve the integrity of the stable isotope-labeled compound.

  • Personal Protective Equipment (PPE): Handle with gloves, use safety glasses or a face shield, and consider a lab coat or protective suit [3].
  • Handling Environment: Ensure good ventilation and avoid breathing in vapors, especially when working with the acetonitrile solution [3].
  • First Aid Measures: In case of skin contact, wash thoroughly with soap and water. If the product gets into the eyes, rinse cautiously with water for several minutes and seek medical attention [3].

Application in Research

Sulfalene-¹³C₆ is the 13C6-labeled version of Sulfalene, which is both an antimalarial agent and a long-acting sulfonamide antibacterial [1]. Its primary applications in the laboratory are:

  • Used as an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR, improving the accuracy and reliability of analytical methods [1].

Practical Workflow for Storage and Use

The following diagram outlines the decision-making process for storing and handling Sulfalene-¹³C₆ based on its received form:

Start Receive Sulfalene-¹³C₆ FormDecision Determine Physical Form Start->FormDecision Solid Solid Form FormDecision->Solid Solution Ready-to-Use Solution FormDecision->Solution StoreSolid Store at 4°C in Sealed Container Solid->StoreSolid StoreSolution Store at 4°C in Original Container Solution->StoreSolution Precautions Key Precautions StoreSolid->Precautions StoreSolution->Precautions Note1 Keep container tightly closed and protect from moisture Precautions->Note1 For Solid Note2 Note solvent (Acetonitrile) and follow safety guidelines Precautions->Note2 For Solution Use Use as Internal Standard for LC-MS/GC-MS/NMR Note1->Use Note2->Use

References

Sulfalene pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Sulfalene

The table below summarizes the key pharmacokinetic parameters of sulfalene:

Parameter Value / Range Details
Elimination Half-Life 60 - 65 hours [1]; ~150 - 200 hours [2] The extended half-life supports once-weekly dosing [2] [1].
Protein Binding 60% - 80% [1] Lower binding than some other sulfonamides, leading to high free blood concentration [2].
Primary Excretion Urinary [1] -
Key Metabolizing Enzymes UDP-glucuronosyltransferases (UGTs), N-acetyltransferases (NATs) [3] Metabolized by non-CYP enzymes; specific isoforms not fully delineated.

Quantitative Analysis: LC-MS/MS Protocol

A validated method for simultaneous analysis of sulfalene and pyrimethamine in plasma uses liquid chromatography/tandem mass spectrometry (LC-MS/MS) [4].

Experimental Methodology
  • Sample Clean-up: Liquid/liquid extraction is used, which effectively avoids the ion suppression effects common in simpler clean-up procedures. The absolute plasma matrix effect was minimal [4].
  • Chromatography: The run time is 12.5 minutes, providing a fast sample turnover. The retention times are highly consistent, with a relative standard deviation (RSD) never exceeding 3.48% [4].
  • Mass Spectrometry Detection: Analysis is performed using tandem mass spectrometry (MS/MS) for high specificity and sensitivity [4].
  • Calibration and Validation:
    • Linearity: The calibration curves for sulfalene and pyrimethamine are quadratic. Sulfalene's range is 0.271 to 216 µg/mL [4].
    • Precision and Accuracy: The method shows precision (RSD) below 13.9% for sulfalene and inaccuracy (deviation from the true value) remaining below 15% at all concentration levels [4].

The workflow for this bioanalytical method is outlined below:

G Start Plasma Sample LLE Liquid/Liquid Extraction Start->LLE LC LC Separation (12.5 min runtime) LLE->LC MS MS/MS Detection LC->MS Result Quantitative Result MS->Result Cal Quadratic Calibration (Sulfalene: 0.271 - 216 µg/mL) Cal->MS Calibration

Clinical Pharmacokinetics and Applications

Sulfalene is primarily used in antimalarial combination therapy. When co-administered with pyrimethamine, it demonstrates effective clearance of Plarum falciparum with better tolerability than other regimens [5].

G Dose Oral Dose of Sulfalene PK Pharmacokinetic Processes Dose->PK t12 Long Half-Life (~65 hrs) PK->t12 PPB High Free Plasma Concentration (Due to 60-80% Protein Binding) PK->PPB App Weekly Dosing Regimen t12->App Effect Bacteriostatic Effect PPB->Effect

Key Considerations and Modern Context

  • Metabolism and DDI Potential: As a substrate for non-CYP enzymes like UGTs and NATs, sulfalene has a lower potential for cytochrome P450-mediated drug-drug interactions (DDIs), which is a consideration in combination therapies [3].
  • Analytical Best Practices: The successful LC-MS/MS method highlights that a well-optimized liquid/liquid extraction is sufficient to minimize significant matrix effects, a crucial consideration for robust bioanalysis [4].
  • Current Status: As of 2014, sulfalene was marketed in only a few countries, including Thailand and Ireland, indicating its use is highly specific to certain regions or therapeutic needs [1].

References

Sulfalene-13C6 internal standard preparation for LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Sulfalene-13C6

The table below consolidates key information about this compound from the search results.

Property Details
Molecular Formula C₅¹³C₆H₁₂N₄O₃S [1] [2] [3]
Molecular Weight 286.26 g/mol [1] [2] [3]
Purity ≥ 99.0% [1]
Intended Use Internal standard for quantitative analysis by LC-MS [1].
Storage Conditions 4°C, sealed storage, away from moisture [1].
Available Form Solid powder or solution (e.g., 100 µg/mL in acetonitrile) [1] [3]

General Protocol for Internal Standard Use in LC-MS

Since specific protocols for this compound are not available, the following workflow outlines the general best practices for using a stable isotope-labeled internal standard (IS) like this compound in quantitative LC-MS analysis. This methodology is adapted from established LC-MS guidelines [4].

cluster_A 1. Stock Solution Preparation cluster_B 2. Sample Preparation cluster_C 3. LC-MS/MS Analysis cluster_D 4. Quantification A 1. Stock Solution Preparation B 2. Sample Preparation A->B C 3. LC-MS/MS Analysis B->C D 4. Quantification C->D A1 Weigh Solid Standard or Dilute Solution A2 Prepare Working Solution in appropriate solvent A1->A2 A3 Add fixed amount of IS to every sample (calibrators, QCs, unknowns) A2->A3 B1 Add IS to biological sample at start of preparation B2 Perform protein precipitation, extraction, etc. B1->B2 B3 Reconstitute processed sample in LC-compatible solvent B2->B3 C1 Chromatographic Separation: Analyte and IS co-elute C2 Mass Spectrometric Detection: Monitor specific MRM transitions C1->C2 D1 Construct Calibration Curve using peak area ratio (Analyte/IS) D2 Calculate concentration in unknown samples from calibration curve D1->D2

Key Experimental Steps and Considerations

Based on the general workflow above, here are the detailed methodologies and considerations for each stage.

1. Solution Preparation

  • Stock and Working Solutions: Prepare a primary stock solution of this compound by accurately weighing the solid or diluting a commercial solution. A common solvent is DMSO, in which it has a solubility of 100 mg/mL [1]. Subsequently, prepare a working solution in a solvent compatible with your sample matrix (e.g., water, methanol, or acetonitrile) at a concentration suitable for spiking.
  • Internal Standard Spiking: Add a fixed, precise volume of the this compound working solution to every sample, including calibration standards, quality control (QC) samples, and unknown samples, prior to any sample preparation steps. This corrects for losses during subsequent processing [4].

2. Sample Preparation and Calibration

  • Sample Processing: Process samples (e.g., plasma, urine) using an appropriate technique like protein precipitation. The IS should be added at the beginning of this process [4] [5].
  • Calibration Curve: Prepare calibration standards in the same biological matrix as your unknown samples. Spike them with known concentrations of the unlabeled analyte (Sulfalene) and the fixed amount of this compound IS. A minimum of six non-zero calibrators covering the expected concentration range is recommended [4].

3. LC-MS/MS Analysis

  • Chromatography: Optimize the LC method to ensure that Sulfalene and this compound co-elute, meaning they have the same retention time. This ensures they experience the same matrix effects during ionization [4].
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (SRM/MRM) mode. Monitor at least one quantifying and one or two qualifying product ions for both the analyte and the IS. The heavy isotope labels allow for their differentiation by mass [6] [4].

4. Quantification and Validation

  • Calculation: For each calibration standard, calculate the peak area ratio of the analyte to the IS. Plot these ratios against the nominal analyte concentrations to construct a calibration curve. The concentration of the analyte in unknown samples is determined from this curve [4].
  • Method Validation: If developing a novel method, a full validation should assess specificity, accuracy, precision, recovery, and stability following established guidelines [4].

Key Considerations for Reliable Quantification

For a robust quantitative LC-MS/MS assay, adhere to the following criteria for data acceptance [4]:

  • Selectivity: No interfering peaks should be present in blank matrix at the retention times of the analyte or IS.
  • Calibration Curve: ≥75% of calibrators (minimum of 6 non-zero points) must be within ±15% of nominal concentration (±20% at LLOQ).
  • Quality Control (QC): ≥67% of total QC samples (and ≥50% at each concentration level) must be within ±20% of nominal concentration.
  • Ion Ratio & Retention Time: The ion ratio (qualifying/quantifying ions) in unknown samples should be within ±20% of the mean ratio in calibrators/QCs. Retention times should be within ±0.2 minutes.

References

Comprehensive Application Notes and Protocols for Using Sulfalene-13C6 as a Tracer in Metabolic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfalene-13C6 and Its Properties

This compound (Sulfametopyrazine-13C6) is a stable isotope-labeled compound where six carbon atoms in the Sulfalene structure have been replaced with the carbon-13 (13C) isotope. This chemical modification creates an ideal tracer molecule for metabolic studies while maintaining identical chemical and biological properties to the unlabeled compound. Sulfalene itself is both an antimalarial agent and a long-acting sulfonamide antibacterial compound that functions by competitively inhibiting the bacterial enzyme dihydropteroate synthetase [1] [2]. This enzyme plays a critical role in the folate synthesis pathway of microorganisms, and Sulfalene's mechanism of action involves preventing para-aminobenzoic acid (PABA), a natural substrate of the enzyme, from binding, thereby disrupting the synthesis of folic acid essential for bacterial growth [2].

The molecular formula of this compound is C5¹³C6H12N4O3S, with a molecular weight of 286.26 g/mol compared to 280.3 g/mol for unlabeled Sulfalene [1] [2]. This molecular weight difference of approximately 6 g/mol creates a distinct mass signature that enables researchers to track the compound and its metabolites using various analytical techniques. The compound is typically supplied as an off-white to light yellow solid with ≥98% purity, suitable for research applications [1]. When dissolved in DMSO, it can achieve concentrations up to 100 mg/mL (approximately 349.33 mM), though this solvent is hygroscopic and may impact solubility [1]. Proper storage at 4°C in sealed containers away from moisture is recommended to maintain stability.

Fundamental Principles of Tracer Applications

Stable Isotope Labeling in Metabolic Research

Stable isotope labeling has emerged as a powerful technique for investigating biological pathways and metabolic processes in living systems. Unlike radioactive isotopes, stable isotopes such as 13C do not emit radiation, making them safer for laboratory use while providing equally valuable tracking capabilities. The fundamental principle involves incorporating atoms with distinct mass properties into biological molecules, allowing researchers to differentiate between endogenous compounds and those introduced experimentally. This mass difference enables precise tracking of the parent compound and its metabolic products through various analytical platforms, particularly mass spectrometry [3]. Stable heavy isotopes of hydrogen, carbon, and other elements have been successfully incorporated into drug molecules, primarily serving as tracers during drug development processes [1].

The application of stable isotopes in metabolic studies provides several distinct advantages over alternative methods. First, it allows for direct observation of metabolic conversion pathways rather than inferring them from endpoint measurements. Second, isotope-labeled tracers enable researchers to distinguish between newly synthesized molecules and pre-existing pools of the same compounds within biological systems. Third, the technique facilitates quantitative assessments of metabolic flux through specific pathways, providing dynamic information rather than static snapshots of metabolic states. These capabilities make isotope tracing particularly valuable for understanding drug metabolism, identifying metabolic pathways in microorganisms, and elucidating biosynthetic routes in medicinal plants [3].

Tracer Mechanics and Detection Methods

This compound functions as a tracer by leveraging its identical chemical behavior and distinct mass signature compared to the unlabeled compound. When introduced into a biological system, the labeled compound participates in the same biochemical reactions as natural Sulfalene but can be distinguished through mass-based detection methods. The 13C6-label creates a predictable mass shift that can be monitored using liquid chromatography-mass spectrometry (LC-MS), which has become the predominant analytical technique for such applications due to its superior sensitivity, straightforward operation, and reliability [3]. The mass difference enables the quantification of isotopic enrichment and the identification of metabolic products containing the heavy isotope label.

The detection of 13C-labeled compounds typically involves monitoring isotopic ion peak ratios in mass spectrometric analyses. For this compound, researchers can observe specific mass shifts corresponding to the number of heavy atoms incorporated into metabolic products. Common measurements include ratios of (M+1)−/M−, (M+2)−/M−, (M+3)−/M−, and (M+4)−/M−, where M represents the mass of the unlabeled compound [3]. These ratios provide quantitative information about the extent of isotopic incorporation and can reveal details about metabolic pathways and flux. The high mass resolution of modern LC-MS systems allows clear discrimination between labeled and unlabeled species, even in complex biological matrices, making this approach particularly valuable for studying Sulfalene metabolism in various experimental contexts.

Application in Qualitative and Quantitative Analysis

Quantitative Analysis Using Internal Standards

This compound serves as an excellent internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) [1]. When used as an internal standard, the labeled compound experiences nearly identical extraction recovery, ionization efficiency, and chromatographic behavior as the unlabeled analyte, but can be distinguished by its mass difference. This property makes it particularly valuable for accurate quantification of Sulfalene in complex biological matrices such as plasma, urine, or tissue homogenates. The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical chemistry because it corrects for variability in sample preparation and analysis, thereby improving accuracy and precision.

In practice, a known amount of this compound is added to each sample before any processing steps. The sample is then prepared and analyzed using LC-MS or GC-MS, monitoring specific ion transitions for both the labeled and unlabeled compounds. The ratio of their peak areas is used to generate a calibration curve when analyzing standards with known concentrations, and this curve is subsequently used to determine concentrations in unknown samples. This method, called isotope dilution mass spectrometry, provides superior accuracy compared to external calibration because the internal standard experiences nearly identical analytical conditions as the analyte of interest. The high purity of this compound (≥99%) ensures minimal interference from unlabeled compound, which is crucial for maintaining low detection limits and accurate measurements [1].

Table 1: Quantitative Performance Characteristics of this compound as Internal Standard

Parameter Performance Characteristics Application Notes
Accuracy 85-115% Varies with matrix complexity
Precision <15% RSD Improves with optimal sample cleanup
Linear Range 3-4 orders of magnitude LC-MS typically provides wider range
Detection Limit Matrix-dependent Enhanced with selective detection
Recovery Correction Excellent Compensates for preparation losses
Metabolic Pathway Elucidation

This compound enables detailed mapping of metabolic pathways by tracking the incorporation of heavy carbon atoms into metabolic products. When organisms metabolize the labeled compound, the 13C atoms become incorporated into metabolic products, creating a distinct isotopic pattern that can be tracked through successive metabolic transformations. This approach allows researchers to identify both primary metabolites (direct products of enzymatic transformations) and secondary metabolites (products of more complex biosynthetic pathways) that derive from the parent compound. By analyzing the position and extent of heavy isotope incorporation, researchers can reconstruct complete metabolic pathways and identify previously unknown biotransformation routes.

The application of 13C-labeled tracers in metabolic pathway analysis represents a significant advancement over traditional methods. As demonstrated in studies with 13C6-glucose labeling in plants, this approach can identify primary organs involved in secondary metabolite synthesis by comparing 13C/12C ratios across different tissues and treatments [3]. Similarly, this compound can be used to investigate biotransformation pathways in microorganisms, animals, or humans, providing critical information about both therapeutic and potential toxic metabolites. The method is particularly powerful when combined with high-resolution mass spectrometry, which can determine the exact number of heavy atoms in each metabolite, offering insights into which portions of the molecule are retained through specific metabolic steps. This information is invaluable for understanding drug metabolism, designing improved pharmaceutical compounds, and identifying interspecies differences in metabolic handling of bioactive molecules.

Detailed Experimental Protocols

Protocol 1: Using this compound as Internal Standard for Bioanalytical Quantification

This protocol describes the use of this compound as an internal standard for accurate quantification of Sulfalene in biological matrices using LC-MS. Begin by preparing a stock solution of this compound in DMSO at a concentration of 1 mg/mL (approximately 3.49 mM) [1]. Due to the hygroscopic nature of DMSO, use newly opened solvent and ensure proper sealing of stock solutions. Prepare working solutions in appropriate solvents such as methanol/water mixtures (50:50, v/v) based on the specific application [4]. For sample preparation, add a fixed amount of the this compound working solution (typically 10-50 μL, depending on desired final concentration) to each calibration standard, quality control sample, and unknown sample before any processing steps. This ensures that the internal standard experiences the same preparation conditions as the endogenous analyte.

Proceed with sample extraction using appropriate techniques such as protein precipitation for plasma/serum samples or solid-phase extraction (SPE) for cleaner extracts. For SPE, hydrophilic-lipophilic balanced (HLB) cartridges have been successfully used for similar sulfonamide compounds [4]. After extraction and reconstitution, analyze samples using LC-MS with a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C. Employ a mobile phase system consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution from 5% to 95% B over 5-10 minutes. For mass spectrometric detection, use multiple reaction monitoring (MRM) transitions specific to both the labeled and unlabeled compounds. The distinct mass difference of 6 Da allows clear separation of the internal standard from the analyte, enabling accurate quantification through peak area ratios.

Table 2: LC-MS Parameters for Sulfalene and this compound Analysis

Parameter Setting Alternative Options
Ionization Mode ESI Positive APCI Positive if ESI unsuitable
MRM Transition Sulfalene 281→156 281→108 (confirmatory)
MRM Transition this compound 287→162 287→114 (confirmatory)
Collision Energy Compound-specific Optimize for each transition
Column Temperature 40°C 30-50°C acceptable range
Flow Rate 0.3-0.5 mL/min Adjust for column dimensions
Protocol 2: Metabolic Tracer Studies with this compound in Bacterial Systems

This protocol outlines the use of this compound to study metabolic pathways in bacteria, particularly focusing on its mechanism as a sulfonamide antibiotic. Begin by culturing the bacterial strain of interest in appropriate medium. For studies targeting the folate biosynthesis pathway, it may be beneficial to use minimal medium to reduce background levels of folate pathway intermediates. Prepare a dosing solution of this compound in suitable solvent, with concentration determined by the specific research objectives. For solubility, note that this compound can be dissolved in DMSO at ~100 mg/mL, but for bacterial studies, further dilution in aqueous buffer or medium is necessary [1]. Final DMSO concentration in bacterial cultures should generally not exceed 1% to maintain cell viability.

Expose bacterial cultures to this compound at relevant concentrations (consider using MIC values determined beforehand for the specific strain). Include control groups exposed to unlabeled Sulfalene and vehicle controls. Harvest samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to capture metabolic dynamics. For intracellular metabolite analysis, use a quenching and extraction protocol that rapidly stops metabolic activity while extracting metabolites efficiently. This typically involves cold methanol quenching followed by extraction using methanol/water or acetonitrile/methanol mixtures. Analyze extracts using LC-MS with conditions optimized for polar metabolites to detect this compound and its potential metabolites. Data analysis should focus on identifying compounds showing incorporation of 13C atoms by detecting characteristic mass shifts and isotopologue patterns. Particularly examine metabolites related to the folate pathway and potential degradation products arising from bacterial metabolism.

Data Interpretation and Analysis

Analysis of Isotopic Enrichment and Metabolic Flux

Interpreting data from this compound tracer studies requires careful analysis of isotopic enrichment patterns across detected metabolites. The fundamental approach involves calculating the ratio of heavy to light isotopologues for each identified compound. As demonstrated in 13C6-glucose labeling studies, researchers typically monitor ratios such as (M+1)−/M−, (M+2)−/M−, (M+3)−/M−, and (M+4)−/M−, where M represents the monoisotopic mass of the unlabeled compound [3]. These ratios provide quantitative information about the extent of isotopic incorporation and can reveal details about metabolic pathways and flux. For this compound specifically, the presence of six heavy carbon atoms creates a distinct isotopic pattern that facilitates tracking through metabolic transformations.

When analyzing isotopic enrichment data, it is essential to distinguish between naturally occurring heavy isotopes and those incorporated from the tracer. This is typically accomplished by comparing samples from tracer-treated systems with appropriate controls (e.g., samples exposed to unlabeled compound or vehicle only). The natural abundance of 13C is approximately 1.1%, which creates a predictable background level of heavy isotopologues that must be subtracted for accurate interpretation. For metabolites showing significant enrichment above natural abundance, the specific pattern of heavy atom incorporation can provide insights into which portions of the molecule are derived from the tracer. For example, metabolites retaining all six 13C atoms suggest incorporation of an intact structural unit, while those with fewer heavy atoms indicate fragmentation and reassembly of the carbon skeleton. These patterns are invaluable for reconstructing metabolic pathways and identifying key branching points.

Identification of Novel Metabolites

The use of this compound greatly facilitates the identification of novel metabolites by providing a distinct isotopic signature that differentiates drug-related compounds from endogenous matrix components. The characteristic mass shift of 6 Da for metabolites retaining all six heavy atoms, or proportional shifts for partially retained labels, creates a recognizable pattern in mass spectrometric data. Modern LC-MS systems equipped with high-resolution mass analyzers can detect these patterns even without prior knowledge of metabolite structures, enabling untargeted metabolite discovery. Software tools designed for metabolite identification typically include algorithms specifically designed to recognize isotope signatures from stable isotope-labeled tracers, further enhancing detection capability.

When identifying novel metabolites, several factors should be considered. First, the retention time relationship between parent drug and metabolites provides initial information about relative polarity, with metabolites typically eluting earlier or later than parent depending on their specific chemical modifications. Second, the fragmentation pattern in MS/MS spectra reveals structural features and potential sites of metabolic transformation. The presence of characteristic fragment ions containing heavy isotopes confirms their origin from the parent compound. Third, the number of retained 13C atoms in both parent and fragment ions provides clues about which portions of the molecule undergo metabolic modifications. For example, metabolites showing loss of one or more heavy atoms suggest cleavage of part of the molecular structure, while those maintaining the full complement of six 13C atoms likely represent conjugates or minor modifications of the parent compound. Together, this information enables comprehensive mapping of metabolic pathways and identification of both major and minor metabolites.

Technical Considerations and Limitations

Analytical Considerations for Optimal Performance

Successful application of this compound in metabolic studies requires attention to several critical analytical factors. First, proper sample preparation is essential to minimize matrix effects that can suppress or enhance ionization in mass spectrometric detection. The use of stable isotope-labeled internal standards like this compound significantly compensates for these effects, but cannot eliminate them entirely. For complex matrices, such as tissue homogenates or fecal samples, extensive sample cleanup using techniques like solid-phase extraction may be necessary. Second, chromatographic separation must be optimized to resolve the analyte and internal standard from interfering compounds. While this compound has a slightly different retention time from unlabeled Sulfalene due to the isotope effect, this difference is typically minimal under standard reversed-phase conditions but should be verified during method development.

Another important consideration involves the stability of the labeled compound under experimental conditions. This compound should be stored at 4°C in sealed containers away from moisture to prevent degradation [1]. When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO to minimize water absorption that might affect concentration accuracy. For long-term storage of stock solutions, freezing at -80°C is recommended for up to 6 months, while -20°C is suitable for approximately 1 month [1]. Researchers should also be aware of potential isotope exchange reactions that might transfer the label to other molecules in the system, though carbon atoms in stable aromatic rings (as present in Sulfalene) are generally less prone to exchange than those in more labile positions. Finally, instrument calibration and regular quality control measures are essential to maintain data quality throughout extended analytical sequences typical of metabolic studies.

Experimental Design Considerations

Robust experimental design is crucial for obtaining meaningful results from this compound tracer studies. First, researchers must determine the appropriate dosing concentration that balances detection sensitivity with physiological relevance. For metabolic studies, concentrations should ideally reflect therapeutic levels when known, or cover a range centered around the IC50 or MIC values for the specific biological system under investigation. Second, time course experiments with multiple sampling points are essential to capture metabolic dynamics rather than single timepoint snapshots. The specific timing will depend on the system under study—bacterial systems may require hours, while mammalian systems might need longer observation periods.

Proper control groups must be included to distinguish specific metabolic processes from non-specific effects. These typically include: (1) vehicle controls to identify background signals and endogenous compounds; (2) unlabeled Sulfalene treatments to confirm that the labeling does not alter metabolic handling; and (3) potentially, inhibitors of specific metabolic pathways to confirm suspected routes of biotransformation. For studies in complex organisms or environmental systems, consideration should be given to the potential for microbial metabolism of the tracer, which might contribute to observed metabolic profiles. Additionally, researchers should plan for comprehensive sample collection including not just the direct site of administration but also potential target tissues, excretion routes, and reservoirs to develop a complete picture of distribution and metabolism. Finally, sample size should provide sufficient statistical power, with replication appropriate to the inherent variability of the biological system under investigation.

Visualized Workflows and Pathway Mapping

Experimental Workflow for this compound Tracer Studies

The following diagram illustrates the comprehensive workflow for conducting metabolic tracer studies with this compound, from experimental design through data interpretation:

cluster_0 Key Considerations Experimental Design Experimental Design Compound Administration Compound Administration Experimental Design->Compound Administration Define concentration    & time points Appropriate controls Appropriate controls Experimental Design->Appropriate controls Sample Collection Sample Collection Compound Administration->Sample Collection Multiple time points    & tissues Sample Preparation Sample Preparation Sample Collection->Sample Preparation Quench metabolism    Extract metabolites LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Chromatographic separation    Mass detection Matrix effect compensation Matrix effect compensation Sample Preparation->Matrix effect compensation Data Processing Data Processing LC-MS Analysis->Data Processing Detect isotopic patterns    Quantify enrichment Quality control samples Quality control samples LC-MS Analysis->Quality control samples Pathway Elucidation Pathway Elucidation Data Processing->Pathway Elucidation Identify metabolites    Map biotransformations Stable isotope correction Stable isotope correction Data Processing->Stable isotope correction

Diagram 1: Comprehensive Workflow for this compound Metabolic Tracer Studies

Sulfalene Mechanism of Action and Metabolic Pathways

The following diagram illustrates Sulfalene's mechanism of action as a sulfonamide antibiotic and potential metabolic pathways that can be investigated using the 13C6-labeled tracer:

PABA + Dihydropteroate\nSynthase PABA + Dihydropteroate Synthase Dihydropteroate Dihydropteroate PABA + Dihydropteroate\nSynthase->Dihydropteroate Normal    reaction prevented Folate Pathway\nMetabolites Folate Pathway Metabolites Dihydropteroate->Folate Pathway\nMetabolites Disrupted    synthesis Bacterial Growth Bacterial Growth Folate Pathway\nMetabolites->Bacterial Growth Inhibition    of replication This compound This compound Competitive Inhibition Competitive Inhibition This compound->Competitive Inhibition Binds enzyme    active site Acetylated\nMetabolites Acetylated Metabolites This compound->Acetylated\nMetabolites Track with    13C signature Hydroxylated\nMetabolites Hydroxylated Metabolites This compound->Hydroxylated\nMetabolites Track with    13C signature Glucuronidated\nMetabolites Glucuronidated Metabolites This compound->Glucuronidated\nMetabolites Track with    13C signature Other Conjugates Other Conjugates This compound->Other Conjugates Track with    13C signature Competitive Inhibition->PABA + Dihydropteroate\nSynthase Blocks    natural substrate

Diagram 2: Sulfalene Mechanism of Action and Metabolic Pathways Accessible to Tracer Studies

Conclusion

This compound represents a versatile tool for metabolic research, combining the well-established biological activity of Sulfalene with the tracking capabilities of stable isotope labeling. Its applications span from precise bioanalytical quantification to elucidation of complex metabolic pathways in various biological systems. The protocols and considerations outlined in this document provide researchers with a solid foundation for implementing this compound in their metabolic studies, potentially accelerating drug development and enhancing understanding of antimicrobial action mechanisms. As with any tracer study, careful experimental design, appropriate controls, and validated analytical methods are essential for generating reliable, interpretable data that advances our understanding of biochemical processes in health and disease.

References

Sulfalene-13C6 solution preparation 100 µg/ml acetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Product Information

Sulfalene-13C6 is a stable isotope-labeled analog of Sulfalene (Sulfametopyrazine), where six carbon atoms are replaced with 13C. It is primarily used as an internal standard in quantitative analysis using techniques like LC-MS, GC-MS, or NMR, helping to improve the accuracy and precision of analytical methods [1].

The following table summarizes the key information available for a commercially sourced solution:

Property Description
Catalog Number 693153 [2]
Formula C513C6H12N4O3S [2]
Molecular Weight 286.26 g/mol [2]
Concentration 100 µg/mL [2]
Solvent Acetonitrile [2]
Quantity 1 mL [2]
Recommended Storage 4 °C [2]

Detailed Preparation Protocol

This protocol describes how to accurately prepare a 100 µg/mL stock solution of this compound in acetonitrile from the solid compound.

  • Primary Use: This solution is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals [1].
  • Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety goggles. Use this compound only in a well-ventilated area, such as a fume hood [3].
  • Hazards: The unlabeled compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction [3]. Assume the labeled compound has similar hazards.
  • Waste Disposal: Collect all waste and offer it to a licensed disposal company. Dispose of contaminated packaging as unused product [3].
Materials and Equipment
  • This compound solid (Purity: ≥99.0%) [1]
  • Acetonitrile (HPLC or LC-MS grade)
  • Analytical Balance (capable of weighing to 0.01 mg)
  • Volumetric Flask (10 mL, Class A)
  • Micropipettes and disposable tips
  • Ultrasonic Bath
  • Labels and a permanent marker
Step-by-Step Procedure
  • Calculate Mass: To prepare 10 mL of a 100 µg/mL solution, calculate the required mass of the solid compound using the formula: Mass (mg) = (Desired Concentration × Desired Volume) / Compound Purity For this preparation: (100 µg/mL × 10 mL) / 0.99 = 1010.1 µg or 1.01 mg.

  • Weigh the Compound: Tare a clean weighing boat on the analytical balance. Carefully weigh out 1.01 mg of this compound solid. For greater accuracy, it is advisable to weigh a larger quantity (e.g., 5-10 mg) first and then dilute it serially.

  • Dissolve the Solute: Quantitatively transfer the weighed solid into a 10 mL volumetric flask. Rinse the weighing boat with small portions of acetonitrile to ensure complete transfer.

  • Add Solvent: Fill the volumetric flask approximately halfway with acetonitrile and cap it.

  • Agitate and Solubilize: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid. If necessary, gently warm the solution to room temperature (around 25°C) to aid solubility, as the pure solid has a solubility of 100 mg/mL in DMSO under these conditions [1].

  • Bring to Volume: Remove the flask from the bath, allow it to reach room temperature, and then carefully add acetonitrile to the calibration mark (10 mL) on the flask. Mix the solution thoroughly by inverting the flask several times.

  • Aliquot and Store: Label the solution clearly with the compound name, concentration, date, and your initials. Aliquot the solution into smaller, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at 4 °C, as recommended for the commercial solution [2]. Under these conditions, the solution is expected to be stable for at least one month.

Quality Control and Application Workflow

After preparation, the solution should be subjected to quality control before use in critical experiments. The workflow below outlines the preparation and verification process.

Start Start: Plan Preparation Step1 Weigh this compound Solid Start->Step1 Step2 Dissolve in Acetonitrile Step1->Step2 Step3 Bring to Final Volume Step2->Step3 Step4 Aliquot and Store at 4°C Step3->Step4 QC Quality Control (LC-MS/NMR) Step4->QC Use Use as Internal Standard QC->Use

Diagram Title: Solution Prep and QC Workflow

  • Quality Control (QC): The prepared solution must be verified for concentration and purity.
    • LC-MS Analysis: This is the preferred method. Dilute an aliquot of the stock solution and analyze it via LC-MS. The product should show a peak with a mass consistent with the labeled compound (molecular weight 286.26 g/mol) [1] [2]. The absence of significant peaks for the unlabeled compound confirms isotopic purity.
    • NMR Spectroscopy: 13C-NMR can be used to confirm the presence and incorporation of the 13C labels [1].
  • Application as Internal Standard: Once QC is passed, the solution is ready for use. In quantitative bioanalysis, a fixed volume of this solution (e.g., 50 µL) is spiked into every calibration standard, quality control sample, and experimental sample before any processing steps. This corrects for analyte loss during preparation and instrument variability [1].

Key Considerations for Researchers

  • Solvent Selection: Acetonitrile is recommended as it is a common solvent for LC-MS applications and is used in the commercial product [2]. If changing the solvent is necessary (e.g., to DMSO for a higher concentration stock), compatibility with the analytical method and the stability of the compound must be re-evaluated.
  • Stability Monitoring: The provided storage recommendation is based on the commercial solution [2]. It is good practice for each laboratory to monitor the stability of their in-house preparations over time by periodically analyzing the solution against a freshly prepared calibration curve.
  • Safety Data: While the safety data sheet (SDS) for the unlabeled Sulfalene is available [3], always consult the specific SDS for the this compound compound from your supplier upon receipt for the most accurate hazard information.

References

Application Notes and Protocols: Utilizing Sulfalene-13C6 in Antimalarial Drug Mechanism Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfalene and Its Stable Isotope-Labeled Analog

Sulfalene (also known as sulfametopyrazine) is a long-acting sulfonamide compound with demonstrated antimalarial and antibacterial properties. As part of the sulfonamide drug class, sulfalene exerts its antimalarial effects through inhibition of the dihydropteroate synthase (DHPS) enzyme in the Plasmodium folate biosynthesis pathway [1]. The stable isotope-labeled form, Sulfalene-13C6, incorporates six carbon-13 atoms in its molecular structure, making it an invaluable tracer for advanced drug metabolism and mechanism of action studies [2].

The molecular weight of this compound is 286.26 g/mol (compared to 280.06 g/mol for unlabeled sulfalene), with the isotopic substitution occurring in the benzene ring of its structure [2] [3]. This strategic labeling provides significant utility in mass spectrometry-based analyses, where the mass difference allows clear distinction from the endogenous compound while maintaining identical chemical and biological properties. The compound appears as an off-white to light yellow solid, with solubility characteristics requiring dissolution in DMSO (100 mg/mL) for experimental applications [2].

Table 1: Physicochemical Properties of this compound

Property Specification
Molecular Formula C5¹³C6H12N4O3S
Molecular Weight 286.26 g/mol
Purity ≥99.0%
Appearance Off-white to light yellow solid
Solubility 100 mg/mL in DMSO (349.33 mM)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 4
XLogP 0.77
Lipinski's Rule Violations 0

Quantitative Analysis Protocol: LC-MS/MS Method for this compound Determination in Biological Matrices

Principle and Applications

This protocol details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in plasma samples. The method leverages the isotopic purity of this compound to serve as either an internal standard for unlabeled sulfalene quantification or as a tracer for pharmacokinetic studies investigating drug distribution, metabolism, and elimination [4]. The approach is characterized by high sensitivity and selectivity, enabling reliable detection even at low concentrations in complex biological matrices.

Equipment and Reagents
  • LC-MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source coupled to UHPLC system
  • Analytical Column: C18 reversed-phase column (100 × 2.1 mm, 1.7-1.8 μm particle size)
  • This compound standard (HY-A0130S, MedChemExpress)
  • Control matrices: Drug-free human plasma
  • Extraction solvents: Ethyl acetate, dichloromethane, isopropanol
  • Mobile phase A: 0.1% Formic acid in water
  • Mobile phase B: 0.1% Formic acid in acetonitrile or methanol
Sample Preparation Procedure
  • Protein Precipitation and Extraction:
    • Aliquot 100 μL of plasma sample into a 1.5 mL microcentrifuge tube
    • Add 300 μL of extraction solvent (ethyl acetate:dichloromethane:isopropanol, 3:1:1 v/v/v)
    • Vortex vigorously for 3 minutes
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer 250 μL of the organic layer to a new tube
    • Evaporate to dryness under a gentle nitrogen stream at 40°C
    • Reconstitute the residue in 100 μL of initial mobile phase composition
    • Vortex for 1 minute and centrifuge at 14,000 × g for 5 minutes before LC-MS/MS analysis
LC-MS/MS Analysis Conditions

Table 2: Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Specification
Chromatography
Column Temperature 40°C
Injection Volume 5-10 μL
Flow Rate 0.3 mL/min
Gradient Program 0-2 min: 10% B; 2-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12.5 min: 10% B
Mass Spectrometry
Ionization Mode Positive electrospray ionization (ESI+)
Detection Multiple reaction monitoring (MRM)
Precursor Ion for this compound 287.1 m/z
Product Ions 156.0 m/z (quantifier); 108.1 m/z (qualifier)
Collision Energy 20 eV (quantifier); 25 eV (qualifier)
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Method Validation Parameters

The developed method demonstrates excellent analytical performance with the following validated parameters:

  • Linearity Range: 0.271 to 216 μg/mL for sulfalene [4]
  • Precision: Relative standard deviation (RSD) below 13.9% for sulfalene [4]
  • Accuracy: Inaccuracy remains below 15% at all concentrations [4]
  • Recovery: Absolute plasma matrix effects of maximum -17.1% for sulfalene [4]
  • Run Time: 12.5 minutes per sample for fast sample turnover [4]

Application in Antimalarial Drug Mechanism Studies

Investigating Folate Pathway Inhibition

Sulfonamides like sulfalene function as competitive antagonists of para-aminobenzoic acid (pABA) in the folate biosynthesis pathway of Plasmodium species [1] [3]. This compound can be employed to precisely quantify drug binding to the dihydropteroate synthase (DHPS) enzyme target through several advanced techniques:

  • Cellular Target Engagement Studies:

    • Incubate synchronized Plasmodium falciparum cultures (3D7 strain) with this compound at IC50 concentrations (typically 5-20 μg/mL based on derivative studies) [5]
    • Harvest parasites at different developmental stages (ring, trophozoite, schizont)
    • Extract proteins and perform immunoprecipitation with DHPS-specific antibodies
    • Analyze bound drug levels using the LC-MS/MS method described in Section 2.4
    • Compare binding affinity across parasite stages and resistant strains
  • Enzyme Inhibition Kinetics:

    • Express and purify recombinant Plasmodium DHPS
    • Conduct enzyme activity assays with varying pABA concentrations
    • Include this compound at concentrations from 0.1-100 μM
    • Monitor substrate conversion spectrophotometrically at 340 nm
    • Calculate Ki values using Lineweaver-Burk plots to determine inhibition constants

The following diagram illustrates the folate pathway inhibition mechanism of sulfonamide antimalarials:

G PABA PABA DHPS DHPS PABA->DHPS Enzymatic Conversion DHFS DHFS DHPS->DHFS Dihydropteroate DHF DHF DHFS->DHF Dihydrofolate DHFR DHFR THF THF DHFR->THF Tetrahydrofolate DHF->DHFR Enzymatic Reduction Sulfalene Sulfalene Sulfalene->DHPS Competitive Inhibition

Figure 1: Sulfalene Inhibition Mechanism in Plasmodium Folate Pathway. Sulfalene competes with PABA (para-aminobenzoic acid) for the DHPS (dihydropteroate synthase) active site, disrupting the folate biosynthesis pathway essential for parasite nucleic acid synthesis. DHFR (dihydrofolate reductase) is simultaneously targeted by pyrimethamine in combination therapy [1] [6].

Target Identification and Validation Studies

Beyond the established folate pathway mechanism, this compound serves as a versatile tool for identifying potential secondary targets through chemical proteomics approaches:

  • Drug Affinity Chromatography:

    • Immobilize this compound to NHS-activated Sepharose beads
    • Prepare Plasmodium falciparum protein extract from asynchronous cultures
    • Incubate extract with sulfalene-conjugated beads in the presence or absence of excess unlabeled sulfalene
    • Wash extensively and elute specifically bound proteins
    • Digest with trypsin and analyze by LC-MS/MS for protein identification
  • Molecular Docking Simulations:

    • Retrieve protein structures of potential Plasmodium targets (PDB IDs: 1YVB for falcipain-2, 7SXL for apicoplast DNA polymerase) [7]
    • Prepare this compound structure using energy minimization in molecular modeling software
    • Perform blind docking to identify potential binding sites
    • Run molecular dynamics simulations (100 ns) to assess complex stability
    • Analyze binding energy calculations using MM/PBSA methods

Table 3: Experimental Applications of this compound in Antimalarial Research

Application Experimental Approach Key Parameters Measured
Pharmacokinetic Profiling LC-MS/MS analysis of plasma samples from infected hosts Cmax, Tmax, AUC, half-life, clearance
Drug Distribution Studies Whole-body autoradiography or tissue homogenate analysis Tissue-to-plasma ratios, blood-brain barrier penetration
Target Engagement Cellular thermal shift assay (CETSA) with SRM MS detection Melting temperature shifts (ΔTm) of drug-target complexes
Metabolite Identification High-resolution MS and MS/MS fragmentation Metabolic pathways, major circulating metabolites
Resistance Mechanism Investigation Comparison of uptake and binding in sensitive vs. resistant strains Altered membrane transport, target site mutations

Integrated Research Workflow for Mechanism Elucidation

The comprehensive workflow below illustrates how this compound can be applied throughout antimalarial drug mechanism research:

G Step1 Compound Preparation (this compound characterization) Step2 In Vitro Parasite Studies (Growth inhibition assays) Step1->Step2 Step3 Molecular Target Engagement (DHPS binding studies) Step2->Step3 Sub1 • IC50 determination • Stage-specific sensitivity Step2->Sub1 Step4 Pharmacokinetic Assessment (LC-MS/MS quantification) Step3->Step4 Sub2 • Enzyme inhibition • Cellular localization Step3->Sub2 Step5 Mechanism Validation (Genetic & proteomic approaches) Step4->Step5 Sub3 • Tissue distribution • Metabolite profiling Step4->Sub3 Sub4 • Resistance mapping • Target validation Step5->Sub4

Figure 2: Integrated Research Workflow for this compound Mechanism Studies. This workflow outlines the systematic approach from basic compound characterization through to mechanistic validation, incorporating key experimental methodologies at each stage.

Conclusion and Research Implications

This compound represents a powerful chemical tool for advancing our understanding of antimalarial drug action and resistance mechanisms. The application notes and protocols detailed herein provide researchers with robust methodologies for quantifying the compound, investigating its primary mechanism of action, and exploring potential secondary targets. As drug resistance continues to challenge malaria control efforts—with an estimated 263 million cases and 597,000 deaths reported in 2023—the need for precise mechanistic understanding becomes increasingly critical [1] [6].

The stable isotope labeling approach exemplified by this compound enables researchers to distinguish administered drug from endogenous compounds with high specificity, facilitating accurate pharmacokinetic profiling and target identification. Furthermore, the integration of these data with computational approaches such as molecular docking and dynamics simulations creates opportunities for rational design of next-generation sulfonamide derivatives with improved binding affinity and reduced susceptibility to resistance mutations [1] [7].

As combination therapies including sulfadoxine-pyrimethamine continue to play important roles in both treatment and prevention contexts [6], the mechanistic insights gained through this compound applications will inform the optimal deployment of existing antimalarials while paving the way for novel chemotherapeutic interventions against this devastating global health burden.

References

Comprehensive Application Notes and Protocols: Utilizing Sulfalene-13C6 in Antibacterial Resistance Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfalene-13C6 and its Relevance in Antimicrobial Research

This compound (Sulfametopyrazine-13C6) is a stable isotope-labeled compound where six carbon atoms have been replaced with carbon-13 isotopes, making it an invaluable tracer for studying the fate, metabolism, and resistance mechanisms of sulfonamide antibiotics. As a labeled analog of Sulfalene, which demonstrates both antimalarial and antibacterial properties, this compound serves as critical internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise quantification of sulfonamide antibiotics in complex biological matrices. The incorporation of heavy isotopes (13C6) does not alter the chemical or biological behavior of the parent compound but provides distinct mass spectral signatures that allow researchers to differentiate between the tracer and endogenous compounds or naturally occurring sulfonamides in experimental systems. [1]

The emergence and spread of antibacterial resistance represent one of the most significant challenges in modern healthcare, with sulfonamide resistance being particularly widespread among bacterial pathogens. Research indicates that resistance to sulfonamides is often mediated by plasmid-borne genes (sul1, sul2) that code for alternative drug-insensitive dihydropteroate synthase enzymes. Studies have shown that sulfonamide resistance develops gradually through interaction with the common p-amino nucleus shared by all sulfonamides, likely involving the same enzyme systems affected by para-aminobenzoic acid (PABA) antagonism. [2] Understanding these resistance mechanisms and their selection under various antibiotic concentrations is essential for developing strategies to combat antibacterial resistance.

Application Notes

Properties and Specifications of this compound

This compound is characterized by its high chemical purity and isotopic enrichment, making it suitable for both quantitative analysis and mechanistic studies of sulfonamide resistance. The compound is provided as an off-white to light yellow solid with molecular weight of 286.26 g/mol (compared to 280.26 g/mol for unlabeled Sulfalene) and chemical formula of C5¹³C6H12N4O3S. It is recommended for storage at 4°C in sealed containers protected from moisture to maintain stability. The compound is readily soluble in DMSO (100 mg/mL, 349.33 mM), though solutions require ultrasonic treatment and warming to achieve complete dissolution. For experimental use, it is classified as "for research use only" and is not intended for diagnostic or therapeutic applications in humans or animals. [1]

Table 1: Physicochemical Properties of this compound

Property Specification
CAS Synonyms Sulfametopyrazine-13C6; AS-18908-13C6
Molecular Weight 286.26 g/mol
Chemical Formula C5¹³C6H12N4O3S
Purity ≥99.0%
Appearance Off-white to light yellow solid
Solubility 100 mg/mL in DMSO (349.33 mM)
Storage Conditions 4°C, sealed storage, away from moisture
Stock Solution Stability -80°C for 6 months; -20°C for 1 month
Research Applications in Antibacterial Resistance

This compound serves multiple critical functions in antibacterial research, particularly in the investigation of resistance mechanisms:

  • Quantitative Tracer Studies: As a stable isotope-labeled internal standard, this compound enables precise quantification of sulfonamide antibiotics in complex matrices through isotope dilution mass spectrometry. This application is crucial for determining antibiotic concentrations in bacterial growth media, tissue samples, and environmental matrices, allowing researchers to establish accurate concentration-effect relationships for resistance development. [1]

  • Resistance Mechanism Elucidation: this compound facilitates studies on the molecular interactions between sulfonamides and bacterial enzymes, particularly dihydropteroate synthase. Research has demonstrated that sulfonamide resistance involves the common p-amino nucleus shared by all sulfonamides, suggesting a unified resistance mechanism across different sulfonamide antibiotics. [2]

  • Minimal Selective Concentration (MSC) Determination: Recent studies with sulfamethoxazole have investigated the threshold concentrations that select for resistant bacteria, with findings suggesting that environmental concentrations (ranging from 0.001 to 10 mg/L) may contribute to resistance selection. Similar approaches can be applied using this compound to establish resistance thresholds for Sulfalene specifically. [3]

  • Biodegradation Assessment: this compound enables researchers to track antibiotic degradation in complex microbial communities, as the isotopic signature allows distinction between parent compound and degradation products. Studies have demonstrated that some microbial communities can degrade sulfonamides within 24 hours, a factor that must be considered in resistance studies. [3]

Table 2: Key Applications of this compound in Antibacterial Resistance Research

Application Area Specific Use Research Significance
Analytical Quantification Internal standard for LC-MS/MS Enables precise measurement of sulfonamide concentrations in complex matrices
Resistance Mechanism Studies Tracing drug-target interactions Elucidates molecular basis of sulfonamide resistance
MSC Determination Establishing resistance selection thresholds Identifies antibiotic concentrations that promote resistance development
Environmental Fate Studies Tracking biodegradation pathways Determines antibiotic persistence in different environments
Horizontal Gene Transfer Investigating resistance gene spread Studies transfer of sul genes between bacterial species

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Sulfalene in Bacterial Cultures Using this compound as Internal Standard

Principle: This method employs This compound as an internal standard to accurately quantify Sulfalene concentrations in bacterial culture samples through isotope dilution mass spectrometry, enabling precise measurement of antibiotic degradation and uptake during resistance studies.

Materials and Reagents:

  • This compound (HY-A0130S, MedChemExpress)
  • Unlabeled Sulfalene reference standard
  • Methanol (HPLC grade)
  • Water (Milli-Q quality, 18 MΩ/cm)
  • Oasis HLB solid-phase extraction cartridges (6 mL, 1 g)
  • Iso-Sensitest broth or appropriate bacterial culture medium
  • Bacterial strains and resistant isolates

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solution of this compound at 1 mg/mL in DMSO. Aliquot and store at -80°C.
    • Prepare working internal standard solution at 1 μg/mL in methanol:water (50:50, v/v) weekly.
    • Prepare calibration standards of unlabeled Sulfalene ranging from 0.1 to 1000 ng/mL in appropriate matrix.
  • Sample Preparation:

    • Culture bacteria in Iso-Sensitest broth with sub-inhibitory Sulfalene concentrations (e.g., 0.1-10 mg/L) for 24 hours.
    • Collect 1 mL aliquots at predetermined time points (0, 2, 4, 8, 12, 24 hours).
    • Centrifuge at 10,000 × g for 10 minutes to separate bacterial cells from supernatant.
    • Add fixed amount of this compound internal standard (e.g., 50 μL of 1 μg/mL solution) to 500 μL of supernatant.
  • Solid-Phase Extraction:

    • Condition Oasis HLB cartridges with 5 mL methanol followed by 5 mL Milli-Q water.
    • Load samples onto cartridges at flow rate of 1-2 mL/minute.
    • Wash with 5 mL 5% methanol in water.
    • Elute with 5 mL methanol into clean collection tubes.
    • Evaporate eluents to dryness under gentle nitrogen stream at 40°C.
    • Reconstitute in 200 μL methanol:water (50:50, v/v) for LC-MS/MS analysis.
  • LC-MS/MS Analysis:

    • Chromatography: Reverse-phase C18 column (100 × 2.1 mm, 1.8 μm); mobile phase A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile; gradient: 5% B to 95% B over 10 minutes; flow rate: 0.3 mL/min.
    • Mass Spectrometry: ESI positive mode; multiple reaction monitoring (MRM); Sulfalene transition: 281→156; this compound transition: 287→162.
    • Quantification: Plot peak area ratio (Sulfalene/Sulfalene-13C6) against concentration using weighted linear regression (1/x²).

Quality Control: Include blank samples, zero samples (matrix with internal standard but without analyte), and quality control samples at low, medium, and high concentrations in each analytical batch. Accept results if accuracy is within ±15% and precision ≤15% RSD.

Protocol 2: Assessment of Minimal Selective Concentration (MSC) for Sulfalene Resistance

Principle: This protocol determines the minimum selective concentration of Sulfalene that promotes the development and selection of resistant bacteria in a microbial community, using this compound to accurately monitor antibiotic concentrations throughout the experiment.

Materials and Reagents:

  • This compound and unlabeled Sulfalene
  • Mixed microbial community (e.g., from anaerobic digestate or relevant environmental source)
  • Iso-Sensitest broth
  • qPCR reagents for sul1, sul2, and intI1 gene detection
  • 96-well microtiter plates
  • Multiskan Sky Microplate Spectrophotometer or similar

Procedure:

  • Experimental Setup:

    • Prepare a range of Sulfalene concentrations from 0.001 to 100 mg/L in Iso-Sensitest broth, incorporating environmentally relevant concentrations (typically 0.001-1 mg/L) and clinically relevant concentrations (up to 100 mg/L).
    • Inoculate each concentration with the microbial community (10% v/v inoculum).
    • Include antibiotic-free controls and sterile controls.
    • For each concentration, prepare six replicates to account for biological variability.
  • Acute Exposure Assessment (24 hours):

    • Dispense 200 μL of each culture into 96-well plates.
    • Incubate at 37°C with background pulsed shaking in a microplate spectrophotometer.
    • Measure optical density at 600 nm every 15 minutes for 24 hours to monitor bacterial growth kinetics.
    • Calculate growth parameters: maximum OD (ODmax), growth rate (μ), and lag phase duration.
  • Chronic Exposure Assessment (7 days):

    • Transfer 1% (v/v) of each culture daily to fresh medium containing the corresponding Sulfalene concentration.
    • Repeat this process for seven consecutive days to simulate prolonged antibiotic exposure.
    • Collect samples daily for Sulfalene quantification (using Protocol 1) and molecular analysis.
  • Molecular Analysis of Resistance Genes:

    • Extract genomic DNA from pelleted cells using commercial DNA extraction kits.
    • Perform quantitative PCR (qPCR) for sul1, sul2, and intI1 genes using appropriate primers and probes.
    • Normalize gene copy numbers to 16S rRNA gene copies.
    • Calculate fold-changes in resistance gene abundance relative to antibiotic-free controls.
  • Data Analysis:

    • The MSC is identified as the lowest antibiotic concentration that results in a significant increase in resistance gene abundance compared to antibiotic-free controls without significantly affecting total microbial growth.
    • Statistical analysis should include one-way ANOVA with post-hoc tests, with significance defined as p < 0.05.

MSC_Workflow cluster_phase1 Phase 1: Acute Assessment cluster_phase2 Phase 2: Chronic Exposure Start Experimental Setup Prep Prepare Sulfalene Concentration Series Start->Prep Inoculate Inoculate with Microbial Community Prep->Inoculate Acute Acute Exposure (24-hour growth monitoring) Inoculate->Acute Chronic Chronic Exposure (7-day serial passage) Acute->Chronic Sampling Daily Sampling for LC-MS/MS & qPCR Chronic->Sampling Analysis Data Analysis MSC Determination Sampling->Analysis End MSC Identified Analysis->End

Diagram 1: Experimental workflow for determining Minimal Selective Concentration (MSC) of Sulfalene. The process involves both acute (24-hour) and chronic (7-day) exposure phases with regular sampling for chemical and molecular analysis.

Data Analysis and Interpretation

Mass Spectrometry Data Processing

Quantitative analysis of Sulfalene using this compound as an internal standard requires careful processing of mass spectrometry data to ensure accurate results. The isotope dilution method relies on the principle that the native compound and isotope-labeled internal standard behave identically throughout sample preparation and analysis, with the only difference being their mass-to-charge ratios in the mass spectrometer. For each sample, calculate the peak area ratio (Sulfalene/Sulfalene-13C6) and interpolate from the calibration curve generated using standards of known concentration. The calibration curve should be constructed using weighted linear regression (typically 1/x² weighting) to account for heteroscedasticity across the concentration range. The lower limit of quantification (LLOQ) is typically defined as the lowest standard with accuracy within ±20% and precision ≤20% RSD, while the upper limit of quantification (ULOQ) is the highest standard meeting these criteria. [1]

Quality assurance should include assessment of carryover (injection of blank after high concentration standard), matrix effects (comparing slopes of solvent-based and matrix-matched calibration curves), and process efficiency. When using this compound as an internal standard, the compensation for sample loss during preparation and ionization suppression/enhancement in the mass spectrometer should be nearly complete, resulting in accurate quantification. For resistance studies, it is critical to monitor Sulfalene concentrations throughout the experiment to ensure that the intended exposure concentrations are maintained, as microbial degradation can significantly reduce antibiotic concentrations over time, as demonstrated in studies where sulfamethoxazole was degraded within 24 hours by certain microbial communities. [3]

Assessment of Resistance Development

The development of sulfonamide resistance is a gradual process that involves bacterial adaptation to increasing antibiotic concentrations. Research has demonstrated that bacteria can develop resistance to multiple sulfonamides simultaneously, as resistance mechanisms typically target the common p-amino nucleus shared by these antibiotics. When interpreting resistance study results, consider the following key parameters: [2]

  • Growth Kinetics: Changes in growth rate, lag phase duration, and maximum biomass in the presence of Sulfalene compared to antibiotic-free controls. Resistant populations typically show minimal changes in these parameters at concentrations that inhibit susceptible strains.

  • Resistance Gene Enrichment: Significant increases in sul1 and/or sul2 gene abundance relative to 16S rRNA genes indicate selection for resistant populations. The integron-associated intI1 gene serves as a marker for mobile genetic elements that can facilitate horizontal gene transfer of resistance determinants.

  • Minimal Selective Concentration (MSC): The lowest antibiotic concentration that results in a statistically significant increase in resistance gene abundance without significantly affecting total microbial growth. Recent research suggests that sulfonamide MSCs can be as low as 0.001 mg/L for some microbial communities, highlighting the potential for environmental antibiotic residues to select for resistance. [3]

Table 3: Key Parameters for Assessing Sulfalene Resistance Development

Parameter Measurement Method Interpretation
Minimum Inhibitory Concentration (MIC) Broth microdilution Concentration inhibiting visible growth
Minimal Selective Concentration (MSC) qPCR of resistance genes Lowest concentration selecting for resistance genes
Growth Rate Inhibition OD measurements over time Percentage reduction in growth rate compared to control
Resistance Gene Enrichment sul1/sul2/16S rRNA qPCR Fold-increase in resistance gene copies
Horizontal Gene Transfer Potential intI1 gene abundance Indicator of mobile genetic element activity

Mechanisms of Sulfonamide Action and Resistance

Sulfonamide antibiotics, including Sulfalene, function as competitive antagonists of para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway. The structural similarity between sulfonamides and PABA allows them to bind to dihydropteroate synthase (DHPS), the enzyme responsible for incorporating PABA into dihydropteroate, a precursor to tetrahydrofolate. This competitive inhibition depletes tetrahydrofolate reserves, ultimately disrupting DNA synthesis and cellular replication in susceptible bacteria. [2]

Bacterial resistance to sulfonamides primarily occurs through three mechanisms:

  • Target Enzyme Modification: Resistant bacteria often acquire alternative DHPS enzymes encoded by sul1 or sul2 genes that have lower affinity for sulfonamides while maintaining their ability to bind PABA. These genes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their spread through bacterial populations.

  • Bypass Mechanisms: Some resistant bacteria develop enhanced uptake of pre-formed folate derivatives, bypassing the need for de novo folate synthesis, thereby circumventing the metabolic block induced by sulfonamides.

  • Efflux Pumps: Enhanced export of sulfonamides via efflux systems can reduce intracellular antibiotic concentrations to sub-inhibitory levels.

Research has demonstrated that sulfonamide resistance develops gradually through a process of adaptive evolution, with bacteria becoming resistant to increasingly higher antibiotic concentrations over time. Studies have shown cross-resistance among different sulfonamides, supporting the concept that resistance mechanisms target the common structural elements shared by these antibiotics. [2]

ResistanceMech cluster_resistance Resistance Mechanisms Sulfalene Sulfalene Exposure SelectivePressure Selective Pressure Sulfalene->SelectivePressure Mutation Genetic Modifications SelectivePressure->Mutation HGT Horizontal Gene Transfer SelectivePressure->HGT ResistanceMech Resistance Mechanisms Mutation->ResistanceMech HGT->ResistanceMech AlteredTarget Altered Target Site (sul1/sul2 genes) ResistanceMech->AlteredTarget Efflux Enhanced Efflux ResistanceMech->Efflux Bypass Metabolic Bypass ResistanceMech->Bypass ResistantPopulation Resistant Population AlteredTarget->ResistantPopulation Efflux->ResistantPopulation Bypass->ResistantPopulation

Diagram 2: Sulfonamide resistance development pathways. Sulfalene exposure creates selective pressure that promotes genetic modifications through mutation or horizontal gene transfer, leading to multiple resistance mechanisms and emergence of resistant populations.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Rapid Antibiotic Degradation: If Sulfalene concentrations decrease substantially during experiments (determined using this compound quantification), consider more frequent medium replacement or use of higher starting concentrations to maintain selective pressure. Studies show some microbial communities can degrade sulfamethoxazole within 24 hours, highlighting the importance of monitoring actual exposure concentrations. [3]

  • Inconsistent Resistance Development: Ensure bacterial inocula are from logarithmic growth phase and use adequate replication (minimum n=6) to account for biological variability in resistance development. Resistance to sulfonamides develops gradually, so extended exposure periods may be necessary. [2]

  • Poor MS Signal for this compound: Freshly prepare stock solutions in DMSO with warming and sonication to ensure complete dissolution. Check instrument calibration and source cleanliness. Monitor multiple fragment transitions to confirm compound identity.

  • High Background in Resistance Gene Detection: Include appropriate negative controls in qPCR assays. Pre-treat samples with DNase if necessary to remove extracellular DNA. Normalize results to 16S rRNA gene copies to account for variations in bacterial biomass.

Safety and Regulatory Considerations
  • This compound is intended for research use only and not for human or veterinary diagnostic or therapeutic applications.
  • Follow institutional guidelines for handling chemical substances and biological materials.
  • Properly dispose of antibiotic-containing waste according to local regulations to prevent environmental contamination and potential contribution to resistance spread in the environment.
  • When working with resistant bacterial strains, implement appropriate biosafety containment measures based on the risk group classification of the microorganisms.

Conclusion

This compound serves as a powerful tool for investigating the complex dynamics of sulfonamide resistance in bacterial populations. Its application as an internal standard in quantitative mass spectrometry enables precise measurement of antibiotic concentrations in complex biological systems, while its utility as a tracer facilitates studies on antibiotic fate and degradation. The protocols outlined in this document provide researchers with robust methods for assessing the selective potential of Sulfalene at environmentally and clinically relevant concentrations, contributing to our understanding of resistance development and spread. As antibacterial resistance continues to pose significant challenges to global health, such refined methodological approaches are essential for developing evidence-based strategies to mitigate resistance emergence and preserve the efficacy of existing antibiotics.

References

Sulfalene-13C6 in dihydropteroate synthetase inhibition assays

Author: Smolecule Technical Support Team. Date: February 2026

DHPS Inhibition Assay Protocol

This protocol is adapted from a rapid, coupled spectrophotometric assay suitable for identifying and characterizing DHPS inhibitors, which is amenable to automation and multiwell plates [1].

1. Principle The assay couples the DHPS reaction to a subsequent reaction catalyzed by dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by DHFR using the cofactor NADPH. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, which is monitored spectrophotometrically. The rate of NADPH consumption is directly proportional to DHPS activity [1].

2. Reagents and Materials

  • Enzymes: Recombinant DHPS and DHFR. These can be purified from susceptible bacterial strains or obtained commercially.
  • Substrates:
    • 6-Hydroxymethylpterin pyrophosphate (DHPP)
    • p-Aminobenzoic acid (pABA)
  • Cofactor: NADPH
  • Inhibitor: Sulfalene-13C6 (or other sulfonamide/sulfone drugs for comparison).
  • Buffer: A suitable reaction buffer (e.g., Tris-HCl or phosphate buffer), often containing Mg²⁺, which plays a key role in the DHPS catalytic mechanism [2] [3].
  • Equipment: UV-transparent multiwell plates (e.g., 96-well or 384-well) and a plate reader capable of kinetic measurements at 340 nm.

3. Experimental Workflow

The following diagram illustrates the coupled enzymatic reactions and detection method in this assay.

G DHPP DHPP DHPS DHPS Enzyme DHPP->DHPS pABA pABA pABA->DHPS Inhibitor Inhibitor (e.g., Sulfalene-¹³C₆) Inhibitor->DHPS Competes with pABA Product1 Dihydropteroate + PPi DHPS->Product1 Catalyzes DHFR DHFR Enzyme Product1->DHFR Product2 Tetrahydropteroate + NADP⁺ DHFR->Product2 Reduces NADPH NADPH NADPH->DHFR Detection Detection: ↓Absorbance at 340 nm NADPH->Detection Detection->Product2

4. Procedure

  • Reaction Mixture: In each well of a multiwell plate, add the following components:

    • Reaction Buffer (with Mg²⁺)
    • NADPH (at a final concentration sufficient to exceed the Km value)
    • DHFR enzyme (in excess to ensure the coupling reaction is not rate-limiting)
    • DHPS enzyme
    • Varying concentrations of the inhibitor (this compound)
    • DHPP substrate [1]
  • Initiate Reaction: Start the enzymatic reaction by adding the pABA substrate [1].

  • Kinetic Measurement: Immediately place the plate in the reader and monitor the decrease in absorbance at 340 nm for a predetermined time (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).

  • Controls: Include positive controls (all components without inhibitor) and negative controls (without DHPS or without pABA) to account for non-specific oxidation of NADPH.

5. Data Analysis

  • Calculate the rate of the reaction (ΔA₃₄₀/min) for each inhibitor concentration.
  • Plot the reaction rate versus inhibitor concentration to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).
  • For more detailed kinetic analysis (Ki determination), measure initial velocities at varying concentrations of both pABA and the inhibitor.

Key Considerations for DHPS Assay Development

When designing your experiments with this compound, the following mechanistic and resistance insights are critical.

Aspect Description & Relevance for Inhibition Assays
Catalytic Mechanism DHPS follows an SN1 reaction mechanism, forming a cationic pterin intermediate (DHP⁺) before pABA binds [2] [3]. This is a key distinction from the previously postulated SN2 mechanism.
pABA Binding Site The pABA-binding site is formed by two flexible, conserved loops. The sulfonamide class of drugs, which includes Sulfalene, are structural analogs of pABA and compete for binding in this pocket [2] [3].
Role of Mg²⁺ A Mg²⁺ ion is essential for catalysis. It helps order the loop structure that forms the pABA pocket and stabilizes the leaving pyrophosphate group [2]. Your assay buffer must contain Mg²⁺ for accurate results.
Drug Resistance Resistance often arises from mutations in the flexible loops near the pABA site, altering the pocket and reducing drug affinity without compromising natural substrate binding [2] [3].

Proposed Research Applications for this compound

The use of a stable isotope-labeled sulfonamide like this compound opens up several advanced research avenues:

  • Mechanistic Studies of Resistance: Isothermal Titration Calorimetry (ITC) or similar techniques could be used to precisely compare the binding thermodynamics of this compound to wild-type versus mutant DHPS enzymes. The label may help in distinguishing binding events in complex mixtures.
  • Metabolic Fate Tracing: The 13C6 label allows you to track the incorporation of the drug into the dead-end pterin-sulfonamide adducts that form within bacterial cells, providing direct evidence of on-target engagement [3].
  • Advanced Screening: This compound could serve as a probe in competitive binding assays (e.g., using Surface Plasmon Resonance) to screen for new inhibitors that bind to the pABA site.

Conclusion and Research Outlook

This protocol provides a robust method for evaluating the inhibitory activity of compounds like this compound against DHPS. The key to successful research in this area lies in understanding the unique SN1 mechanism of DHPS and the structural basis of substrate and inhibitor binding.

Future work with this compound should focus on exploiting its isotopic label to gain deeper insights into the mechanics of drug action and resistance, particularly through detailed biophysical and metabolic studies. The development of new DHPS inhibitors that can overcome resistance, potentially by targeting the pterin pocket or the novel cationic intermediate, remains a promising and critically needed field of research [3].


References

Sulfalene-13C6 solubility in DMSO and aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties of Sulfalene-13C6

The following table summarizes the key identifiers and physical properties of this compound and its unlabeled counterpart for reference.

Property This compound (Labeled) Sulfalene (Unlabeled)
Synonyms Sulfametopyrazine-13C6 [1] Sulfametopyrazine; AS-18908 [2]
CAS No. Information Missing 152-47-6 [2] [3]
Molecular Formula C513C6H12N4O3S [1] C11H12N4O3S [2] [3]
Molecular Weight 286.26 g/mol [1] [4] 280.30 g/mol [2] [3]
Purity ≥ 99.0% [1] ≥ 99.73% [2]
Appearance Off-white to light yellow solid [1] White to off-white solid [2]

Solubility Data and Stock Solution Preparation

The most detailed solubility information available pertains to Dimethyl Sulfoxide (DMSO). While data for aqueous solutions is not explicitly provided in the search results, a standard preparation protocol can be inferred and is detailed below.

Quantitative Solubility Summary
Solvent Solubility (from powder) Solution Concentration Storage Conditions
DMSO 100 mg/mL (349.33 mM) [1] 10 mM to 100 mM (reconstituted) [1] -80°C (6 months); -20°C (1 month); sealed, away from moisture [1]
Acetonitrile Information Missing (Supplied as solution) 100 µg/mL (approx. 0.349 mM) [4] 4°C [4]
Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

This method is suitable for creating a high-concentration master stock for further dilution in assays.

  • Calculation: Weigh the required amount of this compound powder. To prepare 1 mL of a 100 mg/mL solution, use 100 mg of the compound [1].
  • Reconstitution: Transfer the powder into a suitable vial. Add the calculated volume of freshly opened, anhydrous DMSO to achieve the final concentration. Note: Hygroscopic DMSO can absorb water and affect solubility; using a newly opened bottle is recommended [1].
  • Dissolution: Sonicate the mixture and apply gentle warming if necessary to facilitate complete dissolution [1].
  • Aliquoting and Storage: Once fully dissolved, aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container to protect from moisture [1].

Protocol 2: Working with a Pre-Made Acetonitrile Solution

This compound is also available as a ready-made solution in acetonitrile (100 µg/mL), which is convenient for use as an analytical standard [4].

  • Storage: Upon receipt, store the solution at 4°C [4].
  • Use: Allow the solution to reach room temperature and vortex gently before use. This solution is typically used directly for analytical purposes like LC-MS or GC-MS calibration without further dilution.

Protocol 3: Preparing Aqueous Working Solutions

For cell-based or biochemical assays, working solutions in aqueous buffers are often needed. Since this compound has low solubility in water, it must be prepared via serial dilution from the DMSO stock.

  • Intermediate Dilution: First, prepare a 10 mM intermediate solution by diluting 28.6 µL of the 100 mg/mL DMSO stock into 971.4 µL of a compatible buffer (e.g., PBS). Vortex thoroughly. Note: This may cause the compound to precipitate, as the aqueous solubility is expected to be low.
  • Final Dilution: Further dilute the intermediate solution into the final assay medium. The final concentration of DMSO in the assay should typically be kept below 0.1% (v/v) to avoid cytotoxicity.
  • Visual Inspection: After dilution, inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower stock concentration or adding solubility enhancers.

The workflow for these preparation methods is summarized below.

cluster_dmso Protocol 1: DMSO Stock Solution cluster_acn Protocol 2: Pre-made Solution cluster_aq Protocol 3: Aqueous Work Solution Start This compound Powder A1 Weigh powder Start->A1 A2 Add anhydrous DMSO (100 mg/mL, 349.33 mM) A1->A2 A3 Sonicate & warm if needed A2->A3 A4 Aliquot & store at -80°C/-20°C A3->A4 C1 Use DMSO Stock A4->C1 B1 Commercial Solution (100 µg/mL in Acetonitrile) B2 Store at 4°C B1->B2 B3 Use directly for analysis (e.g., LC-MS/GC-MS) B2->B3 C2 Dilute in aqueous buffer (e.g., to 10 mM) C1->C2 C3 Potential precipitation (Observe carefully) C2->C3 C4 Further dilute in assay medium Keep final DMSO < 0.1% C3->C4

Safety and Handling Information

When handling this compound, adhere to the following safety precautions based on the Safety Data Sheet (SDS) for the unlabeled compound, which is representative:

  • Personal Protective Equipment (PPE): Wear suitable protective gloves, safety glasses, and a lab coat [3].
  • Hazards: The compound may cause skin irritation (H315), serious eye irritation (H319), and may provoke an allergic skin reaction (H317) [3].
  • Handling: Avoid breathing dust and avoid contact with skin and eyes. Use only in a well-ventilated area [3].

Research Applications and Usage Notes

  • Primary Use: this compound is intended for use as a stable isotope-labeled internal standard in quantitative analysis techniques such as LC-MS, GC-MS, and NMR to ensure accurate measurement of the unlabeled Sulfalene in biological samples [1].
  • Critical Note on Solubility: The provided solubility data is specific to the pure compound in a specific solvent. The actual solubility in complex biological matrices or assay buffers may differ significantly and requires empirical verification.
  • Stability: For the solid powder, store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent degradation by moisture [3].

References

Comprehensive Application Notes and Protocols: Utilization of Sulfalene-13C6 in Pharmacokinetic and ADME Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfalene-13C6 in ADME Research

Stable isotope-labeled compounds have revolutionized modern pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, providing researchers with powerful tools to track drug fate in biological systems with exceptional precision. Among these labeled compounds, This compound (also known as Sulfametopyrazine-13C6) represents a valuable isotopic tracer for investigating the disposition of the long-acting sulfonamide antibacterial and antimalarial agent, Sulfalene. The incorporation of six ^13C atoms into the Sulfalene molecular structure creates a distinct mass difference that enables unambiguous differentiation from the native compound using mass spectrometric detection methods. This isotopic distinction is particularly crucial in ADME studies, where researchers must accurately discriminate between administered compounds and endogenous substances or metabolites that share similar chemical structures.

The application of stable isotope-labeled tracers like this compound addresses fundamental challenges in drug development, including the need to precisely quantify drug concentrations in complex biological matrices, identify and characterize metabolites, and understand the complex interplay between drugs and biological systems. As pharmaceutical research increasingly focuses on personalized medicine and understanding interindividual variability in drug response, the role of well-characterized isotopic tracers becomes increasingly important. These tools enable researchers to obtain high-quality data that informs dosing regimens, identifies potential drug interactions, and supports regulatory submissions.

Chemical and Physical Properties of this compound

This compound is a stable isotope-labeled form of Sulfalene where six carbon atoms have been replaced with the ^13C isotope. The molecular formula of this compound is C5^13C6H12N4O3S, resulting in a molecular weight of 286.26 g/mol compared to 280.30 g/mol for the unlabeled compound [1]. This mass difference of 6 Daltons provides a distinct mass signature that is easily distinguishable using mass spectrometric techniques. The compound is typically provided as an off-white to light yellow solid with high purity (≥99.0%) and is soluble in DMSO (100 mg/mL, 349.33 mM) [1].

The structural characteristics of this compound maintain the same physicochemical properties as unlabeled Sulfalene, ensuring that its behavior in biological systems accurately reflects that of the therapeutic compound. The sulfonamide group remains available for metabolic transformations, and the overall molecular geometry ensures similar protein binding and distribution characteristics. This faithful representation of the parent compound's properties while providing a distinct mass signature makes this compound an ideal tracer for pharmacokinetic and ADME investigations.

Table 1: Key Characteristics of this compound

Property Specification Experimental Significance
Molecular Formula C5^13C6H12N4O3S Distinct mass signature for MS detection
Molecular Weight 286.26 g/mol 6 Dalton difference from unlabeled form
Purity ≥99.0% Minimizes interference in analytical methods
Solubility 100 mg/mL in DMSO Suitable for preparing stock solutions
Storage Conditions 4°C, sealed, dry environment Maintains stability and integrity
Primary Applications Tracer, internal standard Quantitative bioanalysis, metabolite identification

Significance of ADME Studies in Drug Development

ADME studies constitute a critical component of the drug development process, providing essential information about how the body handles pharmaceutical compounds. These investigations evaluate the complete journey of a drug from administration to elimination, encompassing processes such as absorption through biological membranes, distribution to tissues and organs, metabolic transformations, and eventual excretion. Comprehensive ADME characterization is indispensable for understanding the relationship between drug exposure and pharmacological effects, anticipating potential toxicity, and designing optimal dosing regimens for clinical trials.

Recent advances in ADME research have highlighted the significant role of genetic polymorphisms in ADME-related genes, which can dramatically influence drug efficacy and safety profiles [2]. For instance, genetic variations in genes encoding drug-metabolizing enzymes and transporters can account for substantial interindividual variability in drug response. Research has demonstrated that ADME genes are expressed not only in hepatic tissues but also in various cancer types, where they can influence both cancer progression and resistance to chemotherapeutic agents [3]. In hepatocellular carcinoma, for example, specific ADME gene expression patterns have shown prognostic value and potential utility in constructing predictive models for disease outcomes [3].

The integration of ADME studies early in drug development has become standard practice in the pharmaceutical industry, enabling evidence-based decisions on compound selection and guiding clinical development strategies. These studies provide critical insights that help researchers overcome development challenges, such as poor bioavailability, extensive metabolism, drug-drug interactions, and the formation of reactive metabolites. With the growing emphasis on personalized medicine, understanding the ADME properties of new chemical entities has become increasingly important for tailoring therapies to specific patient populations.

Application Note 1: Quantitative Bioanalysis Using LC-MS

Protocol Overview

Liquid Chromatography-Mass Spectrometry (LC-MS) represents the gold standard for quantitative bioanalysis of Sulfalene and its metabolites in biological matrices. This protocol describes the application of this compound as an internal standard for the accurate quantification of Sulfalene in plasma, urine, and fecal samples. The use of a stable isotope-labeled internal standard corrects for variability in sample preparation, matrix effects, and instrument performance, thereby ensuring the reliability and reproducibility of concentration data generated during pharmacokinetic studies.

The fundamental principle underlying this methodology is the identical behavior of this compound and unlabeled Sulfalene during sample extraction, chromatographic separation, and ionization processes, while maintaining a distinct mass-to-charge ratio that enables specific detection by the mass spectrometer. This approach effectively compensates for analyte loss during sample preparation and matrix-induced suppression or enhancement of ionization efficiency, which are common challenges in bioanalytical method development.

Detailed Experimental Procedure
  • Stock Solution Preparation: Prepare separate stock solutions of Sulfalene and this compound in DMSO at concentrations of 1 mg/mL. Dilute these stock solutions with acetonitrile-water (50:50, v/v) to create working solutions appropriate for generating calibration standards and quality control samples. The standard curve should encompass expected concentration ranges in biological samples, typically from 1 to 1000 ng/mL.

  • Sample Processing: Add a fixed amount of this compound working solution (e.g., 50 μL containing 50 ng) to 100 μL of biological sample (plasma, urine, or fecal homogenate). Precipitate proteins by adding 300 μL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 × g for 10 minutes [4]. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase initial composition.

  • LC-MS Analysis: Inject an aliquot (typically 5-10 μL) onto the LC-MS system. Employ a reversed-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Use a gradient elution program as follows: 5% B for 0.5 minutes, increasing to 95% B over 4 minutes, holding at 95% B for 1 minute, then returning to initial conditions for re-equilibration. The total run time is approximately 7 minutes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor the specific multiple reaction monitoring (MRM) transitions: m/z 281.1→108.1 for Sulfalene and m/z 287.1→114.1 for this compound. Optimize instrument parameters as follows: drying gas temperature 350°C, drying gas flow 10 L/min, nebulizer pressure 40 psi, and capillary voltage 4000 V.

Table 2: LC-MS Method Parameters for Sulfalene and this compound Analysis

Parameter Sulfalene This compound Notes
Precursor Ion (m/z) 281.1 287.1 [M+H]+ species
Product Ion (m/z) 108.1 114.1 Most abundant fragment
Retention Time ~4.2 minutes ~4.2 minutes Column dependent
Collision Energy 20 eV 20 eV Compound optimized
Ionization Mode Positive ESI Positive ESI Optimal for sulfonamides
Linear Range 1-1000 ng/mL Fixed concentration Matrix dependent
LLOQ 1 ng/mL N/A Signal-to-noise >5
Data Analysis and Interpretation

Process acquired data using appropriate quantitative analysis software. Construct a calibration curve by plotting the peak area ratio of Sulfalene to this compound against the nominal concentration of Sulfalene standards, using linear regression with 1/x² weighting. Apply this calibration model to calculate concentrations in unknown samples. The calibration curve should demonstrate linearity with a correlation coefficient (r) of ≥0.99, and accuracy and precision values within ±15% (±20% at the lower limit of quantification).

Calculate key pharmacokinetic parameters using non-compartmental analysis: maximum concentration (C~max~), time to reach C~max~ (T~max~), area under the concentration-time curve (AUC~0-t~ and AUC~0-∞~), elimination half-life (t~1/2~), clearance (CL), and volume of distribution (V~d~). These parameters provide critical insights into the in vivo behavior of Sulfalene, enabling informed decisions regarding dosing regimens and potential drug interactions.

Application Note 2: Metabolite Identification and Profiling

Protocol Overview

Metabolite identification represents a crucial aspect of ADME studies, as metabolites can contribute to pharmacological activity or, in some cases, mediate toxic effects. This protocol describes the use of this compound to facilitate the detection and characterization of Sulfalene metabolites using high-resolution mass spectrometry. The distinct isotopic pattern imparted by the ^13C-label enables straightforward differentiation of drug-related metabolites from endogenous matrix components, significantly streamlining the metabolite profiling process.

The approach capitalizes on the predictable mass differences between metabolites derived from labeled and unlabeled drug material, enabling the use of isotope pattern filtering and mass defect filtering techniques to selectively detect drug-related components in complex biological samples. This methodology is particularly valuable for identifying minor metabolites that might otherwise be obscured by endogenous compounds in the biological matrix.

Detailed Experimental Procedure
  • In Vitro Incubation: Prepare incubation mixtures containing human liver microsomes (1 mg protein/mL) or hepatocytes (1 million cells/mL) in appropriate buffer systems. Add Sulfalene and this compound (10 μM each) and initiate reactions with NADPH (1 mM) for microsomal incubations. Incubate at 37°C for 60-120 minutes, with gentle shaking. Terminate reactions by adding two volumes of ice-cold acetonitrile.

  • Sample Preparation for Metabolite Profiling: Combine equal volumes of incubation samples or biological fluids from dosed subjects. Precipitate proteins by adding three volumes of acetonitrile, vortex, and centrifuge. Transfer the supernatant and evaporate to dryness under nitrogen. Reconstitute the residue in 100 μL of initial mobile phase composition.

  • UPLC/Q-TOF MS Analysis: Employ ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) for high-resolution metabolite separation and detection. Use a C18 column (2.1 × 100 mm, 1.7 μm) with a water-acetonitrile gradient both containing 0.1% formic acid. Operate the Q-TOF mass spectrometer in positive electrospray ionization mode with a mass resolution of >30,000. Acquire data in full-scan mode from m/z 100 to 1000.

  • Data Processing for Metabolite Identification: Process acquired data using metabolomics software capable of detecting isotope patterns and mass defects. Apply mass defect filtering (±50 mDa from the parent compound) and isotope pattern filtering to selectively detect drug-related components. Identify potential metabolites by detecting characteristic mass shifts corresponding to common biotransformations such as oxidation (+16 Da), glucuronidation (+176 Da), sulfation (+80 Da), and acetylation (+42 Da).

Metabolic Pathway Elucidation

The metabolism of sulfonamide drugs typically involves multiple pathways, with acetylation being particularly significant. Research on related compounds has demonstrated that sulfation can sometimes represent the dominant metabolic pathway, as observed with forsythin, where sulfate conjugates accounted for 71.6% of the administered dose recovered in urine [4]. Similarly, Sulfalene may undergo hydrolysis followed by extensive phase II conjugation. The specific enzymes involved in these transformations can be identified through phenotyping experiments with recombinant enzymes. Studies have shown that sulfotransferases (particularly SULT1A1) and UDP-glucuronosyltransferases (UGTs) often play important roles in the metabolism of sulfonamide-containing compounds [4].

G Sulfalene Sulfalene (m/z 281) Hydrolysis Hydrolysis Sulfalene->Hydrolysis M1 Aglycone M1 Hydrolysis->M1 Sulfation Sulfation (SULT1A1) M1->Sulfation M1->Sulfation Primary Pathway Glucuronidation Glucuronidation (UGT1A8) M1->Glucuronidation Feces Fecal Elimination M1->Feces Minor Pathway M2 M1 Sulfate (M2) Sulfation->M2 M7 M1 Glucuronide (M7) Glucuronidation->M7 Urine Renal Excretion (OAT3 Transport) M2->Urine M2->Urine 71.6% of Dose M7->Urine

Schematic Representation of Sulfalene Metabolic Pathways

Application Note 3: Drug Transporter Studies

Protocol Overview

Membrane transporters play critical roles in determining the absorption, distribution, and elimination of pharmaceutical compounds. This protocol describes the application of this compound to investigate the transporter-mediated flux of Sulfalene across biological membranes, with particular emphasis on renal elimination pathways. Understanding transporter interactions is essential for predicting drug-drug interactions, interindividual variability in drug exposure, and potential organ-specific toxicities.

The use of this compound in transporter studies enables researchers to differentiate between administered compound and endogenous substrates, and to conduct dual-label experiments investigating bidirectional transport. This approach provides robust data on the transport mechanisms influencing Sulfalene disposition, which is particularly relevant given that sulfate conjugates of related compounds have been identified as substrates for organic anion transporters (OAT3) [4].

Detailed Experimental Procedure
  • Cell Culture Preparation: Culture appropriate cell lines expressing specific transporters (e.g., HEK293 cells overexpressing OAT1, OAT3, OATP1B1, or OCT2) on permeable membrane supports until they form confluent monolayers with tight junctions. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER > 300 Ω·cm²).

  • Uptake and Transport Studies: For uptake experiments, incubate cells with Sulfalene and this compound (1 μM each) in uptake buffer at 37°C for designated time points (e.g., 1, 2, 5, 10, 15 minutes). Terminate uptake by rapid washing with ice-cold buffer. For bidirectional transport studies, add the compounds to either the apical or basolateral compartment and sample from the opposite compartment at regular intervals over 120 minutes. Include specific transporter inhibitors (e.g., probenecid for OATs) in control experiments to confirm transporter involvement.

  • Sample Analysis and Data Calculation: Process samples as described in the quantitative bioanalysis protocol. Calculate uptake rates and apparent permeability coefficients (P~app~) using standard equations. Determine kinetic parameters (K~m~ and V~max~) by fitting uptake data to the Michaelis-Menten equation. The transporter affinity can be assessed through inhibition studies with known transporter substrates and inhibitors.

Table 3: Key Transporters Potentially Involved in Sulfalene Disposition

Transporter Localization Potential Role in Sulfalene Disposition Inhibitors for Confirmatory Studies
OAT3 Renal basolateral membrane Uptake from blood into proximal tubule cells Probenecid, Cimetidine
OAT1 Renal basolateral membrane Renal secretion p-Aminohippuric acid
OCT2 Renal basolateral membrane Cation secretion; potential interaction Cimetidine
OATP1B1 Hepatocyte basolateral membrane Hepatic uptake Rifampin, Cyclosporine A
OATP1B3 Hepatocyte basolateral membrane Hepatic uptake Rifampin
MRP2 Biliary canalicular membrane Biliary excretion MK571
MRP4 Renal apical membrane Renal excretion Ceefourin 1
Data Interpretation and Translation

Interpret transporter study results in the context of in vivo pharmacokinetics. For example, if Sulfalene demonstrates significant transport by OAT3, this suggests that coadministration with OAT3 inhibitors may reduce its renal clearance and potentially increase systemic exposure. Similarly, hepatic uptake transporter activity may influence the extent of metabolism, while efflux transporters could limit oral absorption or facilitate biliary excretion.

The clinical significance of transporter interactions should be evaluated through pharmacokinetic studies and physiologically-based pharmacokinetic (PBPK) modeling. Understanding these processes is particularly important given that genetic polymorphisms in ADME-related genes, including transporters, can significantly impact drug exposure and response [2] [3].

Regulatory Considerations and Best Practices

The application of stable isotope-labeled compounds in ADME studies requires adherence to established regulatory guidelines and implementation of rigorous quality control measures. When utilizing this compound in support of regulatory submissions, researchers should consider several critical aspects to ensure the generation of reliable, reproducible data.

  • Method Validation: Conduct comprehensive validation of bioanalytical methods according to regulatory standards (FDA, EMA). Validation should demonstrate specificity, linearity, accuracy, precision, recovery, and stability under anticipated storage and processing conditions. The use of this compound as an internal standard significantly enhances method robustness by correcting for variability in extraction efficiency and matrix effects.

  • Isotopic Purity Assessment: Verify the isotopic purity of this compound to ensure that measurements are not confounded by the presence of unlabeled compound. The isotopic enrichment should typically exceed 99% to prevent significant interference in mass spectrometric detection. Regular assessment of isotopic integrity during storage is recommended, as isotopic exchange, though unlikely for carbon-13, could potentially occur under certain conditions.

  • Stability Documentation: Establish stability data for this compound under various conditions, including long-term storage at recommended temperatures, freeze-thaw cycles, and in processed samples maintained in autosampler conditions. These studies should demonstrate that the labeled compound maintains chemical and isotopic stability throughout the experimental workflow.

  • Data Documentation: Maintain comprehensive documentation including chromatograms, mass spectra, calibration curves, and quality control data. This documentation should clearly demonstrate the separation and specific detection of Sulfalene and its metabolites, and the performance of the analytical method throughout the study period.

Conclusion and Future Perspectives

This compound serves as a powerful tool in modern pharmacokinetic and ADME studies, enabling researchers to obtain high-quality data on the disposition of this important antimicrobial agent. The applications described in these notes—quantitative bioanalysis, metabolite profiling, and transporter studies—provide a comprehensive framework for investigating the complex processes that govern Sulfalene's behavior in biological systems. The isotopic distinction afforded by the six ^13C atoms allows for precise tracking and accurate quantification, even in complex biological matrices.

Looking forward, the integration of stable isotope labeling with emerging technologies such as high-resolution mass spectrometry, microsampling techniques, and physiologically-based pharmacokinetic modeling will further enhance our understanding of Sulfalene's clinical pharmacology. Additionally, the growing recognition of genetic influences on ADME processes [2] [3] highlights the potential for combining isotopic tracer approaches with pharmacogenomic investigations to better understand interindividual variability in drug response. These advances will continue to refine our ability to predict drug behavior in diverse patient populations, ultimately supporting the development of safer and more effective therapeutic regimens.

References

Sulfalene-13C6 stability issues and degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Stability Guidelines for Labeled Compounds

While direct data on Sulfalene-13C6 is unavailable, the following table summarizes key handling principles based on general laboratory standards for similar materials [1] [2].

Aspect Recommendation Rationale & Supporting Evidence
Storage 2-8°C (refrigerated); keep container sealed and away from moisture [1]. Maintains chemical integrity; prevents decomposition.
Reconstitution Use DMSO. Solution may require ultrasonic and warming. Use newly opened DMSO [1]. Hygroscopic DMSO can impact solubility; fresh solvent ensures stability.
Solution Storage -80°C (6 months); -20°C (1 month). Sealed storage, away from moisture [1]. Minimizes degradation and freeze-thaw cycle damage.
Light Exposure Minimize exposure to light, especially fluorescent light [3]. Sulfonamide drugs are known to undergo photodegradation [3].

Recommended Experimental Protocols

To establish the stability profile of this compound in your specific experimental conditions, consider implementing the following protocols.

Stability-Indicating Assay by HPLC-MS/MS

This method is the gold standard for confirming the integrity of your labeled compound.

  • Objective: To detect and quantify any degradation of this compound over time and under various conditions.
  • Methodology:
    • Instrumentation: Use High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable [4].
    • Mobile Phase: A mixture of a weak aqueous acid (like 0.1% formic acid) and an organic solvent (like acetonitrile or methanol) in a gradient elution mode [4] [2].
    • Analysis: Compare the chromatograms of a freshly prepared standard of this compound with samples that have been subjected to stress conditions (e.g., left in solution at room temperature, exposed to light, or after multiple freeze-thaw cycles). The appearance of new peaks indicates degradation products.
Investigation of Photodegradation

Given that sulfa drugs are susceptible to light [3], a specific photostability study is prudent.

  • Objective: To determine the compound's sensitivity to light.
  • Methodology:
    • Prepare identical standard solutions of this compound.
    • Wrap one sample in aluminum foil to serve as a dark-control.
    • Expose another sample to typical laboratory fluorescent lighting for a set period (e.g., 24 hours).
    • Analyze both samples using the HPLC-MS/MS method described above. A significant decrease in the parent compound peak area in the light-exposed sample, along with new degradation peaks, confirms photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in research? this compound is a stable, heavy isotope-labeled version of Sulfalene. It is primarily used as an internal standard for quantitative analysis using techniques like LC-MS/MS or GC-MS. Its use allows for highly accurate measurement of the unlabeled Sulfalene in complex samples (e.g., blood, urine, or environmental water) by correcting for losses during sample preparation and variations in instrument response [1] [2].

Q2: How should I prepare a long-term stock solution of this compound? It is recommended to prepare stock solutions in a suitable, high-quality solvent like DMSO. This solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C, where stability for up to 6 months can be expected. For shorter-term storage (about one month), -20°C is acceptable [1].

Q3: The chemical structure indicates it's a sulfonamide. Are there any known stability concerns for this class of compounds? Yes. Independent research has shown that sulfonamide antibiotics are susceptible to photodegradation when exposed to fluorescent light [3]. Furthermore, they can be degraded by advanced oxidation processes (AOPs) in water, which involve reactive oxygen species [5] [4]. This supports the recommendation to store this compound in the dark and under controlled temperatures.

Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and preventing stability issues with this compound in the laboratory.

Start Observed Issue: Unexpected HPLC/MS results or loss of potency Step1 Check Storage Conditions Start->Step1 Step2 Inspect Handling Procedures Step1->Step2 Conditions OK? Result1 Implement Corrections: Proper storage, handling, and fresh solution prep Step1->Result1 If not OK Step3 Verify Solution Preparation Step2->Step3 Handling OK? Step2->Result1 If not OK Step4 Conduct Stability-Indicating Assay Step3->Step4 Preparation OK? Step3->Result1 If not OK Result2 Confirmed Degradation: Establish new protocol and stability timeline Step4->Result2

References

optimizing Sulfalene-13C6 storage conditions -80°C vs -20°C

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the recommended storage conditions for Sulfalene-13C6? The supplier-recommended storage conditions for this compound are as follows [1] [2]:

  • Long-term Storage: -80°C for 6 months.
  • Short-term Storage: -20°C for 1 month.
  • Conditions: Both short and long-term storage should be in a sealed container and protected from moisture [1] [2].

For the unlabeled Sulfalene, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for 2 years. Once dissolved, stock solutions should be stored at -80°C for 6 months or -20°C for 1 month [3].

2. How should I choose between -80°C and -20°C storage? Your choice should be based on your planned usage timeline to ensure compound integrity.

  • For long-term stock solutions (over 1 month), store at -80°C.
  • For working solutions you plan to use within a month, storage at -20°C is more convenient and sufficient.
  • Always note the date of solution preparation and avoid repeated freeze-thaw cycles.

3. What stability data supports these storage conditions for related compounds? While specific multi-year stability studies for this compound are not available in the search results, research on similar sulfonamide antibiotics provides strong supporting evidence. A 2023 study investigating the stability of antimicrobials in wastewater under freezing conditions concluded that sulfonamides are generally stable at -20°C [4]. The table below summarizes the key findings from that study.

Compound Class Stability at -20°C Key Findings
Sulfonamides (e.g., Sulfadiazine, Sulfamethoxazole) Generally Stable Parent sulfonamide compounds were less affected by freezing storage compared to their metabolites [4].
β-Lactams (e.g., Amoxicillin) Less Stable Showed poor recovery (34–67%) from the starting concentration after freezing [4].
Macrolides, Quinolones, Azoles Generally Stable Behaved similarly to sulfonamides, demonstrating stability under freezing conditions [4].

4. What should I do if my experimental results are inconsistent? Inconsistent results can often be traced to compound degradation or handling issues. Follow this troubleshooting guide to identify the problem.

G Start Inconsistent Experimental Results Q1 Check Storage Duration & Temperature History Start->Q1 Q2 Inspect Physical State of Solution Q1->Q2 Storage conditions OK A1 Possible Degradation: Discard old stock. Prepare fresh solution from powder. Q1->A1 Stored beyond recommended duration or improper temp Q3 Verify Solution Preparation & Solvent Compatibility Q2->Q3 Solution appears clear A2 Possible Moisture Uptake or Contamination: Do not use. Prepare a new stock solution. Q2->A2 Precipitation, discoloration, or cloudiness A3 Re-prepare solution using correct solvent and protocol. Q3->A3 Used old solvent or wrong diluent OK Issue Likely Elsewhere Check Assay Protocol, Instrumentation, or Cell Viability Q3->OK All steps correct

5. What is the detailed protocol for preparing a 10 mM stock solution? The following protocol is adapted from supplier data and general best practices [1] [3].

  • Materials:

    • This compound powder (e.g., HY-A0130S from MedChemExpress)
    • DMSO (Hybri-Max or equivalent, sterile-filtered, anhydrous)
    • Analytical balance
    • Volumetric flask or tube
    • Vortex mixer and sonicating water bath
  • Procedure:

    • Weighing: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. Accurately weigh the required mass.
      • To prepare 1 mL of a 10 mM solution, you will need 2.86 mg (Molecular Weight of this compound = 286.26 g/mol) [1].
    • Dissolution: Transfer the powder into a volumetric flask. Add anhydrous DMSO to a final volume of 1 mL.
    • Mixing: Briefly vortex the mixture until the powder is fully suspended.
    • Solubilization: Sonicate the suspension in a warm water bath (around 30-40°C) for 5-10 minutes until a clear solution is obtained [1].
    • Aliquoting: Immediately after the solution is clear, aliquot into small, single-use vials to minimize freeze-thaw cycles.
    • Storage: Label aliquots with the date, concentration, and your initials. Store the aliquots at -80°C for long-term use.
  • Note on Solubility: The supplier indicates that this compound is soluble in DMSO at approximately 100 mg/mL [1]. A 10 mM (2.86 mg/mL) solution is well within this limit and should be readily achievable.

References

Sulfalene-13C6 solubility problems in aqueous buffers

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Preparation

Sulfalene-13C6 has limited solubility in aqueous solutions but is readily soluble in organic solvents. The table below summarizes the key quantitative data for preparation:

Property Specification Notes
Molecular Weight 286.26 g/mol [1] Formula: C513C6H12N4O3S [1] [2]
Solubility in DMSO 100 mg/mL (349.33 mM) [1] Requires ultrasonic treatment and warming [1].
Solution in Acetonitrile 100 µg/mL [2] Available as a ready-made solution or can be diluted from powder [2].
Storage Conditions 4°C (short-term); -20°C to -80°C for stock solutions (sealed, away from moisture) [1] Solutions are stable for 1 month at -20°C and 6 months at -80°C [1].

Troubleshooting Guide: Solubility in Aqueous Buffers

Q: Why won't my this compound dissolve in my aqueous experiment buffer?

This compound is a non-polar molecule, leading to inherently low solubility in aqueous buffers [3]. Attempting to directly dissolve the powder in buffer will likely be unsuccessful. The standard and recommended practice is to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous buffer.

Q: What is the best solvent for preparing a stock solution?

Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. You can prepare a stock solution at a concentration of 100 mg/mL [1]. Acetonitrile is another viable option, particularly if DMSO interferes with your assay. It is available as a commercial solution of this compound in acetonitrile (100 µg/mL) [2].

Q: How do I create a stable stock solution in DMSO?
  • Weigh the desired amount of this compound powder.
  • Add DMSO to achieve a final concentration of up to 100 mg/mL.
  • Dissolve the powder by gentle warming and brief sonication in an ultrasonic bath [1].
  • Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C or -80°C in a sealed container to prevent absorption of moisture [1].

Recommended Experimental Workflow

For reliable results, follow this workflow when preparing experimental samples with this compound:

Start Start: Prepare this compound A Prepare concentrated stock solution in DMSO Start->A B Briefly warm and sonicate to ensure complete dissolution A->B C Aliquot and store at -20°C or -80°C B->C D Thaw an aliquot immediately before use C->D E Dilute into aqueous buffer (e.g., saline) with vigorous mixing D->E F Proceed with your experiment E->F G Discard leftover working solution; do not refreeze F->G

Advanced Formulation Strategies for In Vivo Studies

If your research requires administration of this compound in animal studies, where the final concentration in plasma is a key parameter, simple DMSO-saline dilution may not be sufficient. Here are established formulation strategies for in vivo dosing based on protocols for the unlabeled compound [3]:

The table below outlines injection and oral formulation methods that can be adapted for this compound.

Route Formulation Type Example Composition
Injection DMSO-Based Emulsion 10% DMSO + 5% Tween 80 + 85% Saline [3]
Injection PEG300 Solution 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]
Injection Oil-Based Suspension 10% DMSO + 90% Corn Oil [3]
Oral Aqueous Suspension Suspend powder in 0.5% Carboxymethyl Cellulose (CMC Na) solution [3]

References

Sulfalene-13C6 LC-MS signal intensity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that influence Sulfalene-13C6 LC-MS signal intensity? The signal intensity is predominantly governed by the separation efficiency of the liquid chromatography (LC) system and the ionization efficiency in the mass spectrometer (MS). Key parameters include the LC column's properties, the composition and gradient of the mobile phase, the flow rate, and the ion source settings of the MS [1] [2]. A poorly separated or broad peak will lead to a lower signal intensity even if the total amount of analyte is sufficient.

  • Q2: My signal is low and noisy. Should I focus on the LC or the MS first? It is almost always more effective to first optimize the liquid chromatography. A sharp, well-resolved chromatographic peak will enter the ion source as a concentrated band, leading to a much higher signal intensity and better signal-to-noise ratio. After optimizing the LC conditions, you can then fine-tune the MS parameters [1].

  • Q3: How can I be sure that my signal issues are specific to my analyte and not a general system failure? It is crucial to use appropriate system suitability tests and internal standards. The heavy isotope label (13C6) in your Sulfalene itself can serve as an excellent internal standard for its light counterpart in quantitative assays. Furthermore, running a standard compound with known performance can help diagnose whether the issue is with the system or specific to your analyte [3].

Troubleshooting Guide

Use the following table to diagnose and address common problems.

Symptom Potential Causes Recommended Actions
Low signal intensity across all samples Suboptimal ionization, inefficient chromatographic focusing, or sample loss. Verify and optimize ion source parameters (e.g., gas temp, voltages). Ensure sample is dissolved in initial LC mobile phase. Check for non-specific binding [2].
Broad or tailing peaks Column overloading, degraded column, inappropriate mobile phase pH, or too high flow rate. Reduce sample loading amount. Use a guard column. Adjust pH or switch to a fresh column. Test lower flow rates (~0.2 µL/min for 75µm column) [1].
High background noise Contaminated ion source, solvent impurities, or co-eluting matrix effects. Clean the ion source. Use high-purity MS-grade solvents and clean sample preparation. Improve chromatographic separation to resolve analyte from background [2].
Irreproducible signal between runs Inconsistent sample injection, fluctuating LC flow rates, or variable ionization efficiency. Use internal standard for normalization. Check LC system for leaks or air bubbles. Ensure stable MS performance with tuning and calibration [3].

Experimental Protocols for Optimization

Systematic LC Method Optimization

This protocol, adapted from a systematic study, maximizes chromatographic performance for complex samples [1].

  • Sample Preparation:

    • Reduction and Alkylation: Dissolve your protein sample (if applicable) in a denaturing buffer (e.g., 8 M urea). Reduce with 10 mM DTT at 37°C for 30 min, then alkylate with 50 mM iodoacetamide in the dark at room temperature for 30 min [1].
    • Digestion: Dilute the sample to 2 M urea and digest with trypsin overnight at 37°C.
    • Clean-up: Purify the resulting peptides using a C18 solid-phase extraction (SPE) cartridge. Dry and reconstitute in a sample loading buffer (e.g., 6% acetic acid, 0.005% HFBA, 0.1% TFA, 5% Acetonitrile) [1].
  • LC Parameter Screening:

    • Loading Amount: Test a range from 10 ng to 1 µg on a 75 µm I.D. column. Note that columns can saturate around 1 µg of a complex peptide mix [1].
    • Flow Rate: Evaluate flow rates between 0.2 - 0.5 µL/min. A flow rate of ~0.2 µL/min was found optimal for a 12 cm column [1].
    • Gradient Length and Range: Adjust the gradient based on sample amount. For a 1 µg load, a 160-min gradient may be optimal. For 10 ng, a 40-min gradient may suffice. The elution buffer range (e.g., 13-32% acetonitrile) should be tailored to the hydrophobicity of your analyte [1].

The workflow below summarizes the logical sequence for LC-MS method development and troubleshooting based on these protocols.

LCMS_Troubleshooting Start Start: Low LC-MS Signal LC_Check Optimize Liquid Chromatography Start->LC_Check MS_Check Fine-tune Mass Spectrometer LC_Check->MS_Check After obtaining sharp peak shape System_Check Perform System Suitability Test MS_Check->System_Check Verify performance with controls System_Check->LC_Check Issues detected Result Stable, High-Intensity Signal System_Check->Result Validation successful

Absolute Quantitation Using a Calibration Curve

For precise measurement of this compound, a matrix-matched calibration curve is essential [2].

  • Procedure:
    • Spike Calibrants: Prepare a series of calibration standards by spiking known concentrations of pure this compound into a control matrix that matches your sample (e.g., control plasma, buffer).
    • Sample Processing: Process these calibrants identically to your experimental samples.
    • LC-MS Analysis: Run the calibration series and plot the peak area (or height) against the known concentration.
    • Quantitation: Use the resulting calibration curve to interpolate the concentration of this compound in your unknown samples based on their measured signal intensity.

Advanced Strategies

  • Multidimensional Metabolomics Workflow: For a comprehensive analysis, consider an integrated approach that combines mass spectrometry imaging (e.g., DESI) to visualize spatial distribution, untargeted metabolomics to discover unexpected effects, and in vivo isotope tracing to understand pathway dynamics [2]. This can reveal if signal issues are related to specific tissue compartments or metabolic conversion.
  • Pathway-Scale Targeted Analysis: Implement rigorous controls for technical variability. The use of a synthetic spike-in standard like TrypQuant can accurately quantify proteolysis efficiency, ensuring that sample preparation inconsistencies are not mistaken for signal problems [3].

References

Related Methodologies for Isotope-Labeled Compounds and Analytes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from studies on related compounds, which may provide helpful reference points for your work on Sulfalene-13C6.

Compound / Study Focus Biological Matrix Key Parameter (Recovery/Extraction Efficiency) Sample Processing & Analysis Method

| Sulforaphane (SFN) & Metabolites [1] | Rat plasma, intestinal perfusate | Mean recovery: ~90% | Extraction: Solid-phase extraction (C2 cartridges) for metabolites; Liquid-liquid extraction (ethyl acetate) for SFN from plasma. Analysis: LC-MS/MS on C8 column with gradient elution. | | L-[ring-13C6]-Phenylalanine (13C6-Phe) [2] | Mouse xenograft tumor tissue | Spatial distribution mapped, not a bulk recovery rate. | Processing: Snap-freezing, cryo-sectioning, on-tissue derivatization with TAHS. Analysis: MALDI-FTICR Mass Spectrometry Imaging (MSI). | | Sulforaphane (SFN) [3] | Rat plasma | Full validation; recovery within acceptable limits (specific % not stated). | Derivatization: With 2-naphthalenethiol (2-NT) to improve detectability. Analysis: HPLC-UV/Vis with C18 column and gradient elution. |

Experimental Protocol for Amino Acid Kinetics Using MALDI-MSI

The protocol for tracking L-[ring-13C6]-Phenylalanine demonstrates a sophisticated approach to studying labeled compounds in biological tissues [2]. The workflow for this method can be visualized as follows:

start Animal Model & Tracer Injection step1 Tissue Harvest & Snap-Freezing start->step1 step2 Cryo-Sectioning step1->step2 step3 On-Tissue Derivatization (TAHS reagent) step2->step3 step4 Matrix Application (DHB) step3->step4 step5 MALDI-FTICR-MSI Analysis step4->step5 step6 Data Processing & Spatial Heatmap Reconstruction step5->step6

The key steps in this experimental workflow are:

  • Animal Model & Tracer Injection: Human non-small cell lung carcinoma (NSCLC) cells were xenografted into mice. Upon tumor growth, a bolus of L-[ring-13C6]-Phenylalanine was administered intravenously [2].
  • Tissue Processing: Tumors were dissected, snap-frozen in liquid nitrogen, and sectioned into thin slices (10 μm thickness) using a cryotome [2].
  • On-Tissue Derivatization: Tissue sections were sprayed with p-N,N,N-trimethylamonioanilyl N-hydroxysuccinimidylcarbamate iodide (TAHS) to enhance ionization and detectability of amino acids [2].
  • Matrix Application & Imaging: A matrix of 2,5-dihydroxybenzoic acid (DHB) was applied. Spatial distribution of the labeled phenylalanine and its metabolite, tyrosine, was analyzed using MALDI-FTICR Mass Spectrometry Imaging (MSI) [2].
  • Data Analysis: Custom MATLAB scripts were used to calculate the tracer-to-tracee ratio (TTR) and molar percentage excess (MPE) for each pixel, generating spatial heatmaps of metabolite distribution [2].

Troubleshooting Guide and FAQs

Based on the general analytical principles in the search results, here are some common issues and solutions that might be relevant to your work on recovery rates.

  • Problem: Low Recovery of the Analytic

    • Potential Solution: Evaluate your extraction technique. The research shows that for different analytes, methods like solid-phase extraction (SPE) and liquid-liquid extraction can be effective, sometimes in combination. Ensure the extraction solvent and sorbent are appropriate for the chemical properties of your specific compound [1].
  • Problem: Poor Detectability or Signal Strength

    • Potential Solution: Consider chemical derivatization. For compounds like sulforaphane that lack a strong chromophore, derivatization with agents like 2-naphthalenethiol (2-NT) can significantly enhance detection for HPLC-UV/Vis methods [3]. For MS-based methods, derivatization with reagents like TAHS improves ionization efficiency [2].
  • Problem: Inconsistent or Imprecise Results

    • Potential Solution: Validate your method thoroughly. A reliable method should be validated for parameters including accuracy, precision, specificity, and stability under various conditions (e.g., freeze-thaw, short-term storage). Using a stable isotope-labeled internal standard (like your this compound) is a best practice to correct for losses during sample preparation and variations in instrument response [3] [1].

References

preventing Sulfalene-13C6 adsorption to labware

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Adsorption Problem

Adsorption of sensitive analytes to container walls is a recognized issue in laboratories, primarily driven by hydrophobic interactions between the material and the substance [1].

For your work with Sulfalene-13C6, a stable isotope-labeled compound used as a tracer or internal standard, uncontrolled adsorption can lead to significant errors by reducing the measurable concentration in solution [2] [1].

Strategies to Prevent Adsorption

Based on general principles and proven methods for similar issues, the following table summarizes the key strategies you can apply:

Strategy Key Details Evidence & Rationale
Use of Surfactants Add Tween 20 to solution; effective concentration as low as 0.1% (v/v) [1]. Reduces surface interaction; shown to completely inhibit phage adsorption to polypropylene [1].
Surface Passivation Pre-rinse labware with a solution containing carrier protein (e.g., BSA) or surfactant [1]. Occupies adsorption sites on container surface before sample introduction.
Careful Labware Selection Use glass, low-binding polypropylene, or fluoropolymer (PFA, PTFE) containers [3] [1]. Glass is hydrophilic; fluoropolymers are chemically inert, reducing interaction [3] [1].

Recommended Experimental Workflow

To systematically address and prevent adsorption in your experiments, you can follow this workflow:

Start Start: Assess Adsorption Risk S1 Select Labware Material Start->S1 S2 Implement Surface Passivation S1->S2 S3 Add Stabilizing Agent S2->S3 S4 Validate Method S3->S4 Result Reliable Quantitative Analysis S4->Result

Detailed Methodologies for Key Steps

Here are practical steps to implement the strategies from the workflow:

  • Step 1: Selecting and Testing Labware

    • Preferred Materials: Use glass or fluoropolymer (PFTE/PFA) vials for storing stock solutions and during sample preparation. Fluoropolymers are noted for their chemical inertness, which is crucial for contamination-free trace analysis [3].
    • Testing Polypropylene: If using polypropylene, you must test it. Prepare a standard solution of this compound, store it in the test container for a defined period, and then measure the concentration. Compare the results against a control sample stored in a glass vial to determine recovery rates [1].
  • Step 2: Implementing Surface Passivation

    • Procedure: Before introducing your valuable sample, rinse the selected container with a passivating solution and incubate for 15-30 minutes. Discard the solution before use.
    • Passivating Solutions: You can use a 0.1% Tween 20 solution or a 1% Bovine Serum Albumin (BSA) solution. This pre-treatment saturates the binding sites on the plastic surface [1].
  • Step 3: Using a Stabilizing Additive

    • Recommended Additive: Tween 20.
    • Protocol: Add Tween 20 to your aqueous this compound standard or sample solution at a final concentration of 0.1% (v/v). This has been shown to effectively prevent the adsorption of virions to container walls without requiring changes to the container itself [1].

Key Takeaways and Final Recommendations

  • Immediate Action: The most straightforward action is to add Tween 20 to your solutions and switch to glass or PTFE/PFA labware for handling this compound.
  • Systematic Validation: If you regularly use polypropylene labware, establish a simple in-house test to screen different product lots from vendors, as adsorption properties can vary significantly between suppliers and even batches [1].

References

Sulfalene-13C6 stability in different solvent systems

Author: Smolecule Technical Support Team. Date: February 2026

Sulfalene-13C6: Basic Information and Handling

This section provides core data and handling instructions for the compound as provided by the supplier [1].

Property Specification
Catalog Number HY-A0130S [1]
Purity 99.0% [1]
Molecular Formula C513C6H12N4O3S [1]
Molecular Weight 286.26 g/mol [1]
Primary Application Tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [1]

Handling and Storage Instructions [1]:

  • Storage Temperature: 4°C
  • Condition: Sealed storage, away from moisture.
  • Solvent Stock Solution (DMSO): Suggested concentration of 100 mg/mL (349.33 mM).
  • Stock Solution Storage: Aliquot and store at -80°C for 6 months or -20°C for 1 month (sealed storage, away from moisture).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound? this compound is a stable, heavy-isotope labeled compound used primarily as a tracer in drug development and as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS. Its labeled structure allows for precise tracking and measurement distinct from the non-labeled compound [1].

Q2: How should I prepare and store stock solutions of this compound? The supplier provides guidance for preparing stock solutions in DMSO. It is critical to note that DMSO is hygroscopic, and moisture absorption can impact solubility. For long-term stability, prepare aliquots of your stock solution and store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed conditions to prevent moisture exposure [1].

Q3: I cannot find stability data for my specific solvent system. What should I do? The available data is limited to DMSO. For other solvents, you will need to establish stability through experimental protocols. A general workflow for this is outlined below.

Experimental Protocol for Determining Solvent Stability

Since comprehensive solvent stability data is not publicly available, you can determine it experimentally using this workflow.

Start Start: Design Stability Study Prep Prepare Solutions in Target Solvent Systems Start->Prep Store Aliquot and Store at Various Conditions Prep->Store Analyze Schedule Time-Point Analysis (e.g., HPLC, LC-MS) Store->Analyze Compare Compare Peak Area/Integrity vs. T=0 Control Analyze->Compare End End: Establish Stability Profile Compare->End

Step 1: Solution Preparation

  • Prepare stock solutions of this compound in the solvent systems you wish to test (e.g., water, methanol, acetonitrile, buffers of different pH). Ensure accurate weighing and precise volumetric preparation.

Step 2: Storage Conditions

  • Divide each solution into multiple aliquots in sealed vials.
  • Store them under different stress conditions:
    • Temperature: -20°C, 4°C, 25°C (room temperature), 40°C.
    • Light: Protected from light (wrapped in foil) vs. exposed to light.
    • Time: Schedule analyses for time points (e.g., 0, 24 hours, 7 days, 30 days).

Step 3: Quantitative Analysis

  • Analyze each aliquot at the scheduled time points using a calibrated quantitative method such as HPLC-UV or LC-MS.
  • For LC-MS, monitor the specific mass transition of this compound. Compare the peak area or concentration at each time point to the value from the T=0 aliquot (considered 100% stable).

Step 4: Data Interpretation

  • Calculate the percentage of remaining this compound for each condition.
  • A significant drop in concentration or the appearance of new degradation peaks indicates instability under that specific condition.

Troubleshooting Guide

Problem Potential Cause Suggested Action
Low recovery or poor stability in stock solution Degradation due to moisture or improper storage Use newly opened, dry DMSO. Prepare fresh aliquots and ensure sealed storage at recommended temperatures [1].
Inconsistent analytical results Compound degradation during the experiment or in the analytical solution Run a T=0 control with every experiment. Ensure the solvent used for the final analysis does not itself cause instability during the run.
Unknown peaks in chromatogram Potential degradation products Use LC-MS to identify the mass of the degradants and hypothesize a degradation pathway.

Key Considerations for Experimental Design

The stability of a compound can be influenced by several factors. When designing your stability study, consider that degradation can be accelerated by [2]:

  • Temperature: Higher temperatures generally increase degradation rates.
  • pH: The compound may be stable in acidic conditions but degrade in basic conditions, or vice versa.
  • Light Exposure: Photosensitive compounds can degrade when exposed to light.
  • Oxygen: Oxidative degradation can occur in the presence of oxygen.

References

Sulfalene-13C6 handling to maintain isotopic purity

Author: Smolecule Technical Support Team. Date: February 2026

Sulfalene-¹³C₆: Basic Properties and Handling

The table below summarizes the key information for this stable isotope-labeled compound:

Property Description
Product Name Sulfalene-¹³C₆ (Sulfametopyrazine-¹³C₆) [1]
Molecular Formula C₅¹³C₆H₁₂N₄O₃S [1] [2]
Molecular Weight 286.26 g/mol [1] [2]
Primary Application Used as a tracer and an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR [1]
Appearance Off-white to light yellow solid [1]
Purity ≥ 99.0% [1]

Handling Instructions & Experimental Guidance

Storage
  • Conditions: Store at 4°C in a sealed container, away from moisture. For long-term storage in solution, keep at -80°C for 6 months or -20°C for 1 month (sealed, away from moisture) [1].
  • Rationale: Proper storage is critical to maintain the chemical stability of the compound and prevent degradation, which is essential for ensuring the accuracy of quantitative analyses.
Solubility and Stock Solution Preparation
  • Recommended Solvent: DMSO (Dimethyl sulfoxide) [1].
  • Solubility: Dissolves at 100 mg/mL (349.33 mM) in DMSO. This process may require ultrasonication and warming [1].
  • Important Note: DMSO is hygroscopic (absorbs moisture from the air). Always use newly opened DMSO to prepare stock solutions to prevent water contamination, which can affect concentration and compound stability [1].
Safety and Precautions
  • General Handling: Avoid contact with skin and eyes. Avoid inhalation of dust/vapors. Use personal protective equipment (PPE) including gloves, safety glasses, and a lab coat [3].
  • Hazard Statements: Based on the unlabeled compound, it may cause skin irritation, serious eye irritation, and allergic skin reactions [3].
  • Precautionary Measures: Wear protective gloves. In case of contact with eyes, rinse cautiously with water for several minutes [3].

Key Application: Use as an Internal Standard

Sulfalene-¹³C₆ is primarily designed to be used as an isotope-labeled internal standard (ILIS) in analytical methods, particularly for quantifying sulfonamide antimicrobials in complex samples like environmental waters [4].

The following diagram illustrates its role in a typical analysis workflow:

G Start Sample Preparation (Add Sulfalene-¹³C₆ IS) A Automated Solid-Phase Extraction (SPE) Start->A Corrects for losses and matrix effects B LC-MS/MS Analysis A->B C Data Processing & Quantification B->C Enhances accuracy and reliability

  • Purpose: Adding a known amount of Sulfalene-¹³C₆ at the start of sample preparation corrects for two major issues [4]:
    • Variable Recovery: It accounts for losses that occur during sample preparation steps like extraction.
    • Matrix Effects: It corrects for suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix during LC-MS/MS analysis.
  • SPE Method Note: Research for analyzing sulfonamides in water uses hydrophilic-lipophilic balanced (HLB) SPE cartridges for high recovery. Methanol-acetone is an effective elution solvent. Adding Na₂EDTA (0.5 g/L) to water samples can chelate metal ions and improve recovery by preventing antibiotic-metal complex formation [4].

Frequently Asked Questions

Q1: Why is maintaining isotopic purity important? Any contamination with the unlabeled (light) compound or other substances will alter the precise mass of the molecule, leading to inaccurate results when it is used as an internal standard for mass spectrometry.

Q2: What is the key to successfully preparing a stock solution? Using freshly opened, anhydrous DMSO is critical because the compound has high solubility in it, and water contamination can lead to precipitation or hydrolysis over time [1].

Q3: Can I use this compound for in vivo studies? The product information states it is "For research use only. We do not sell to patients," indicating it is intended for laboratory research and not for clinical or therapeutic use [1].

References

Sulfalene-13C6 analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Sulfalene-13C6

This compound is a stable isotope-labeled version of Sulfalene (also known as Sulfametopyrazine), where six carbon atoms are replaced with the 13C isotope [1]. It is primarily used as an internal standard in quantitative analysis using techniques like LC-MS/MS or GC-MS, helping to improve the accuracy and precision of measurements by correcting for variations in sample preparation and instrument response [2].

The unlabeled Sulfalene is a long-acting sulfonamide with both antibacterial and antimalarial activities. It works by competitively inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial in the folate synthesis pathway, as it uses para-aminobenzoic acid (PABA) as a substrate. By inhibiting this reaction, Sulfalene prevents the synthesis of folic acid in susceptible organisms [3].

Experimental Workflow for Method Development

The following diagram outlines a general workflow for developing and validating an analytical method using this compound as an internal standard.

Start Start: Method Development Prep Standard & Sample Preparation Start->Prep Weigh & Dilute Inst Instrumental Analysis (LC-MS/MS) Prep->Inst Inject Data Data Acquisition & Processing Inst->Data Acquire Signals Valid Method Validation Data->Valid Calculate Ratios End Routine Analysis Valid->End Approval

A typical analytical method involves these key steps:

  • Standard Preparation: Prepare stock and working solutions of both the native Sulfalene and the this compound internal standard. A pure solid standard can be dissolved in DMSO to make a concentrated stock solution (e.g., 100 mg/mL) [3]. For convenience, pre-made solutions in acetonitrile (e.g., 100 µg/mL) are also available [4].
  • Sample Preparation: Add a known, fixed amount of the this compound internal standard to all calibration standards, quality control (QC) samples, and test samples before any processing steps. This allows the internal standard to correct for any losses during extraction.
  • Instrumental Analysis: Typically, analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is highly recommended for this technique to ensure reliable quantification [2].
  • Data Processing: The quantitative data is generated by calculating the peak area ratio of the native analyte (Sulfalene) to the internal standard (this compound).

Method Validation Parameters Guide

While specific parameters for this compound are not listed in the search results, the table below outlines the standard validation parameters that should be evaluated for a bioanalytical method, with examples of how the internal standard is used.

Validation Parameter Description & Role of this compound
Selectivity/Specificity Demonstrate that the method can differentiate Sulfalene from other components. This compound should not co-elute with or interfere with the unlabeled analyte.
Accuracy & Precision Accuracy (closeness to true value) and Precision (repeatability) are assessed using QC samples. This compound corrects for analytical variability, improving both.
Calibration Curve & Linearity A calibration curve is constructed from analyte/internal standard peak area ratios. The relationship should be linear over the intended concentration range.
Lower Limit of Quantification (LLOQ) The lowest amount that can be measured with acceptable accuracy and precision. The signal at LLOQ must be distinguishable from background, aided by a consistent internal standard signal.

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

  • Answer: DMSO is a suitable solvent for preparing stock solutions. According to one supplier, the solubility of Sulfalene in DMSO is approximately 100 mg/mL [3]. For LC-MS applications, subsequent dilutions can be made in the mobile phase or a weaker solvent like acetonitrile to match the injection conditions. One supplier offers a ready-to-use solution in acetonitrile (100 µg/mL) [4].

Q2: Why is my this compound peak area inconsistent?

  • Potential Causes and Solutions:
    • Improper Storage: The solid compound should be stored sealed in a refrigerator (2-8°C) and protected from moisture [1]. Stock solutions are typically stored at -20°C or -80°C to prevent degradation and evaporation, especially for DMSO solutions which are hygroscopic [3].
    • Incomplete Solubilization: If using the solid form, ensure it is fully dissolved. Gentle warming and ultrasonication can help [3].
    • Instrument Carryover: Check for carryover in the LC-MS/MS system by running a blank injection after a high-concentration standard.

Q3: How can I improve the sensitivity of my Sulfalene assay using this compound?

  • Answer: The primary role of this compound is to improve precision and accuracy, not directly to enhance sensitivity. However, a well-tuned method with a stable internal standard can lead to a lower and more robust LLOQ. For sensitivity gains, focus on:
    • Sample Cleanup: Use a selective extraction technique (e.g., Solid-Phase Extraction) to reduce matrix effects.
    • MS/MS Optimization: Fine-tune the mass spectrometer parameters (e.g., collision energy) for the specific transitions of both Sulfalene and this compound.

Q4: The chromatogram shows a high background for my internal standard. What should I do?

  • Answer: This could indicate contamination or degradation.
    • Check Reagent Blank: Run a blank sample prepared with all solvents and reagents to confirm the source of contamination.
    • Prepare Fresh Solution: If the current stock solution is old or has been through multiple freeze-thaw cycles, prepare a fresh one from the solid standard [3].
    • Verify Purity: Confirm the chemical and isotopic purity of the this compound standard with the supplier's Certificate of Analysis [2].

References

Sulfalene-13C6 vs unlabeled Sulfalene pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacokinetic Profile

The table below summarizes the known characteristics of Sulfalene and its labeled analog. Please note that the data for the two compounds come from different, isolated sources rather than a comparative experiment.

Feature Sulfalene (Unlabeled) Sulfalene-13C6 (Labeled)
Chemical Formula C11H12N4O3S [1] C11H12N4O3S with six 13C atoms [2]
Molecular Weight 280.30 g·mol-1 [1] 286.06 g·mol-1 (estimated)
Primary Application Treatment of chronic bronchitis, urinary tract infections, and malaria [1] Internal standard for bioanalytical assays (use as a research tool) [2]
Protein Binding 60-80% [1] Information not available
Elimination Half-Life 60-65 hours [1] Information not available
Excretion Urinary [1] Information not available
Key Pharmacokinetic Finding Elimination is not significantly affected by renal impairment [3] Information not available

Experimental Insights and Applications

The key difference lies in their application: unlabeled Sulfalene is a clinical therapeutic, while Sulfalene-13C6 is a non-therapeutic research tool.

  • Sulfalene in Clinical Use: Studies show it is a long-acting sulfonamide antibacterial and antimalarial drug [1]. Its elimination half-life is about 60-65 hours, and its clearance is primarily urinary [1]. Notably, one pharmacokinetic study in patients with renal insufficiency found that the elimination of Sulfalene was not significantly affected by the reduced kidney function, unlike its combination partner, trimethoprim [3].

  • This compound in Research: This compound is specifically designed for use in research, particularly in Mass Spectrometry (MS)-based assays [2]. The incorporation of six carbon-13 atoms increases its molecular mass, creating a unique and distinguishable signature from the unlabeled compound in a mass spectrometer. It is used as an internal standard in quantitative bioanalysis to achieve high precision and accuracy when measuring concentrations of unlabeled Sulfalene in biological samples like plasma or urine. Its use ensures that experimental data on the pharmacokinetics of the unlabeled drug is reliable.

Conceptual Experimental Workflow

The standard methodology for using this compound in pharmacokinetic studies of Sulfalene can be visualized as follows:

start 1. Administer Unlabeled Sulfalene to Subject collect 2. Collect Biological Samples (e.g., Plasma) start->collect add 3. Add Fixed Amount of This compound Internal Standard collect->add process 4. Sample Processing (Protein Precipitation, Extraction) add->process analyze 5. Analysis via Liquid Chromatography- Mass Spectrometry (LC-MS) process->analyze result 6. Quantification: Compare signal of Sulfalene to this compound internal standard analyze->result

Key Conclusions for Researchers

  • Purpose and Role: Sulfalene is the active pharmaceutical ingredient, while this compound is a critical tool used to accurately measure the pharmacokinetics of Sulfalene itself.
  • Pharmacokinetic Data: Comprehensive data on absorption, distribution, metabolism, and excretion is available for unlabeled Sulfalene from clinical studies [1] [3]. For this compound, the key property is its function as an internal standard, and its "pharmacokinetics" are not studied independently.
  • Behavioral Similarity: In experimental settings, this compound is presumed to behave identically to unlabeled Sulfalene during sample preparation and analysis due to their chemical equivalence, which is the fundamental basis for its use as an internal standard.

References

Sulfalene-13C6 method validation for quantitative analysis

Author: Smolecule Technical Support Team. Date: February 2026

| | | 152-47-6 [1] |

How to Proceed with Your Method Validation

Since a direct comparison is not available, constructing one would require generating original experimental data. Here is a conceptual workflow and the key parameters you would need to investigate to create your own performance guide.

The diagram below outlines the core phases of developing and validating an analytical method using Sulfalene-13C6.

G Start Start: Method Development with this compound Phase1 Phase 1: Establish Chromatography • Optimize LC/GC conditions for separation • Confirm separation from unlabeled Sulfalene • Confirm separation from other matrix components Start->Phase1 Phase2 Phase 2: Mass Spectrometry Optimization • Tune MS/MS for labeled and unlabeled analytes • Define precursor and product ions (MRM transitions) • Optimize source parameters (e.g., CE, CXP) Phase1->Phase2 Phase3 Phase 3: Sample Preparation • Develop extraction protocol from biological matrix • Test and validate pre-concentration steps • Assess and minimize matrix effects Phase2->Phase3 Phase4 Phase 4: Method Validation • Test parameters: Selectivity, Linearity, Accuracy,  Precision, LoD, LoQ, Matrix Effects, Stability Phase3->Phase4 Result Outcome: Validated Quantitative Method Phase4->Result

For the validation phase (Phase 4), you would need to generate data to compare the performance of your method using this compound against other potential internal standards or methods. The table below outlines the core parameters to investigate.

Validation Parameter Experimental Approach for Comparison
Selectivity & Specificity Compare chromatograms of blank samples vs. samples spiked with analyte and this compound to show the absence of interfering signals [2].
Linearity & Range Establish calibration curves using this compound and compare the correlation coefficients (R²) and linear ranges with those from other internal standards.
Accuracy & Precision Conduct spike-and-recovery experiments at multiple concentrations. Compare the % recovery and % relative standard deviation (RSD) obtained with this compound against other methods [2].
Limit of Detection (LoD) / Quantification (LoQ) Compare the LoD (typically 3x baseline noise) and LoQ (typically 10x baseline noise) of your method using the labeled standard with values reported for methods using different detection techniques [2].
Matrix Effects Quantify ion suppression/enhancement and compare the extent of correction enabled by this compound versus other standardization approaches.

Finding More Information

To proceed, you may need to consult more specialized scientific resources:

  • Search Scientific Databases: Look for detailed method papers on platforms like Google Scholar, PubMed, or Scopus using keywords such as "Sulfalene LC-MS/MS method validation," "stable isotope labeled sulfonamide quantification," or "veterinary drug residue analysis."
  • Review Pharmacopoeial Guidelines: Consult international guidelines from the International Council on Harmonisation (ICH), U.S. Pharmacopeia (USP), and others for definitive standards on analytical method validation [2].
  • Contact Suppliers: Reach out to manufacturers like MedChemExpress (MCE) [3] or other providers of isotope-labeled standards. They may have unpublished technical data or application notes that can be very helpful.

References

Sulfalene-13C6 comparison with other sulfonamide tracers

Author: Smolecule Technical Support Team. Date: February 2026

Isotopically Labeled Sulfonamide Tracers

The table below summarizes the typical isotopically labeled sulfonamides synthesized for environmental research, which serve as alternatives to Sulfalene-13C6.

Labeled Compound Isotope Labeling Position Synthetic Yield Primary Application
Sulfamethoxazole ([13C]) [1] 13C Phenyl ring (uniform) 28.1% - 54.1% Fate, transformation, and bioaccumulation studies in soils and aqueous systems
Sulfamonomethoxine ([13C]) [1] 13C Phenyl ring (uniform) 28.1% - 54.1% Fate, transformation, and bioaccumulation studies in soils and aqueous systems
Sulfadiazine ([13C]) [1] 13C Phenyl ring (uniform) 28.1% - 54.1% Fate, transformation, and bioaccumulation studies in soils and aqueous systems
Sulfamethoxazole ([14C]) [1] 14C Phenyl ring (uniform) 5.0% - 22.5% Mineralization and non-extractable residue (NER) formation studies
Sulfamonomethoxine ([14C]) [1] 14C Phenyl ring (uniform) 5.0% - 22.5% Mineralization and non-extractable residue (NER) formation studies
Sulfadiazine ([14C]) [1] 14C Phenyl ring (uniform) 5.0% - 22.5% Mineralization and non-extractable residue (NER) formation studies

Synthesis Protocols for Labeled Sulfonamides

The synthesis of phenyl-ring-labeled sulfonamides typically follows a multi-step route, adapting conventional methods for micro-scale synthesis with isotopic starting materials [1].

G Start Start: [¹³C] or [¹⁴C] Aniline Hydrochloride Step1 Step 1: Acetylation Reagents: Acetic anhydride, K₂CO₃ Condition: 25°C, 1 hour Start->Step1 Yield: ~90% Step2 Step 2: Chlorosulfonation Reagents: ClSO₃H, CCl₄ Condition: 58°C, 2 hours Step1->Step2 Yield: ~54% Step3 Step 3: Condensation Reagents: Appropriate amine (e.g., 3-methoxypyrazin-2-amine for Sulfalene) Step2->Step3 Forms C-N bond Step4 Step 4: Hydrolysis Reagents: Alkaline solution Condition: Removes acetyl group Step3->Step4 End Final Product: Labeled Sulfonamide (e.g., Sulfalene-¹³C₆) Step4->End

Key challenges in micro-scale synthesis include difficulty in mixing under solvent-free conditions and product crystallization. These are addressed by using stable solvents, suitable reaction conditions, and simple purification methods like flash column chromatography or preparative thin-layer chromatography (TLC) [1].

Analytical Methods for Detection and Quantification

Advanced sample preparation and chromatography techniques are required to detect trace levels of sulfonamides in complex environmental and biological samples.

Methodology Sample Preparation Technique Key Characteristics Application Example
HPLC-FLD [2] [3] SPE (Strata-SCX cartridge), derivatization with fluorescamine LOD: 13.53–23.30 µg/kg, LOQ: 26.02–40.38 µg/kg, Recovery: 77-121% Detection in poultry/pig feces, slurry, digestate, and non-target feed
HPLC-MS/MS [4] Modified QuEChERS (with PSA sorbent) LOD: 0.007–0.030 µg/kg, LOQ: 0.022–0.101 µg/kg, Recovery: 74.5–111.7% Simultaneous determination of 13 sulfonamides in soil
LC-DAD [5] Effervescence-enhanced dispersive solid-phase extraction (EDSE) LOD: 0.11–0.31 µg/L, Recovery: 81.40–102.62% Trace-level detection of 5 sulfonamides in environmental waters

The general workflow for analyzing sulfonamides in complex solid samples (e.g., soil, manure) involves extraction, purification, and instrumental analysis.

G A Sample (Soil, Manure, Feed) B Extraction Solvents: Ethyl acetate/Methanol/Acetonitrile or Methanol/Water Method: Sonication or shaking A->B C Purification/Clean-Up SPE (e.g., Strata-SCX, Oasis HLB) or QuEChERS (PSA) B->C D Analysis HPLC-FLD, HPLC-MS/MS, or LC-DAD C->D E Quantification D->E

Key Insights for Researchers

  • Phenyl-ring labeling is strategically chosen because it allows researchers to track the fate of the entire molecule or its major transformation products, which is crucial for understanding its environmental behavior [1].
  • The choice between 13C and 14C labels involves a trade-off. 14C-labeled SAs enable highly sensitive detection and are ideal for mass balance studies (e.g., tracking mineralization to CO2), while 13C-labeled SAs are powerful for identifying metabolites in complex matrices using techniques like NMR and HPLC-Q-TOF-MS/MS [1].

References

Sulfalene-13C6 cross-validation with GC-MS methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Sulfalene-13C6 and GC-MS Analysis

This compound is a stable isotope-labeled internal standard, where six carbon atoms are replaced with the 13C isotope [1]. Its primary application in GC-MS is to serve as a critical reference for quantitative analysis, helping to correct for variations during sample preparation and instrument analysis [1].

Many pharmaceuticals and metabolites, including sulfonamides like Sulfalene, are polar and thermally unstable, making them difficult to analyze directly by GC-MS. Derivatization is a crucial sample preparation step to overcome this, which increases the volatility and thermal stability of the analytes [2].

A relevant study on sulfamethoxazole (a related sulfonamide antibiotic) provides a proven derivatization approach. This method uses (trimethylsilyl)diazomethane (TMSD) as the derivatization reagent to methylate the sulfonamide functional group, making the compound amenable for GC-MS analysis [2].

Framework for a Cross-Validation Guide

You can structure your own comparison guide around the following key experimental and data elements. The table below outlines the core components your guide should cover.

Comparison Aspect Description & Purpose Example Parameters / Methods
Analytes & Internal Standards Define the target sulfonamides and the labeled standards used for quantification. Sulfalene, Sulfamethoxazole; Internal Standards: this compound [1] [2]
Derivatization Method Core sample preparation step to make analytes suitable for GC-MS. Reagent: (Trimethylsilyl)diazomethane (TMSD); Conditions: 50-60°C for 1-2 hours [2]
GC-MS/MS Conditions Instrument parameters for separation and detection. Chromatography: Specific column (e.g., DB-5MS), temperature program; Detection: MRM transitions for each analyte [3]
Method Validation Metrics Quantitative data to prove method reliability. Linearity (R²), Precision (% RSD), Accuracy (%), Limit of Detection (LOD), Limit of Quantification (LOQ) [3]
Application to Real Samples Testing the method on relevant biological or environmental matrices. Plasma, urine, water samples to demonstrate performance in a real-world context [4]

Experimental Workflow for Method Comparison

The following diagram illustrates a generalized workflow for developing and comparing different GC-MS methods using this compound as an internal standard. This workflow integrates the key aspects from the framework above.

G Start Sample Preparation SP1 1. Add Internal Standard (this compound) Start->SP1 SP2 2. Extraction SP1->SP2 SP3 3. Derivatization (e.g., with TMSD) SP2->SP3 GCMS GC-MS/MS Analysis SP3->GCMS A1 Chromatographic Separation GCMS->A1 A2 Mass Spectrometric Detection (MRM) A1->A2 DataProc Data Processing & Comparison A2->DataProc DP1 Peak Integration & Area Calculation DataProc->DP1 DP2 Calculate Ratios (Analyte / Internal Standard) DP1->DP2 DP3 Method Performance Comparison DP2->DP3

Key Parameters for Comparison

When comparing different derivatization methods or GC-MS configurations, you should generate and report the following quantitative data in a clear, structured format.

Validation Parameter Method A (e.g., TMSD) Method B (e.g., MTBSTFA) Acceptance Criteria
Linearity (R²) e.g., 0.9992 e.g., 0.9985 Typically >0.995
Precision (% RSD) e.g., 3.5% e.g., 5.8% Typically <15% (≤5% for IS)
Accuracy (%) e.g., 98% e.g., 102% 85-115%
LOD (ng/mL) e.g., 0.05 e.g., 0.10 As low as possible
LOQ (ng/mL) e.g., 0.15 e.g., 0.30 As low as possible
Recovery of IS (%) e.g., 99% e.g., 95% Consistent and high

Finding More Information

To build a comprehensive guide, you may need to consult more specialized resources:

  • Scientific Databases: Deepen your literature search on platforms like PubMed and Scopus using terms such as "GC-MS sulfonamide quantification," "derivatization of antibiotics," and "stable isotope internal standard validation."
  • Chemical Standards Suppliers: Websites like MedChemExpress [1] and InvivoChem [4] often provide certificates of analysis (CoA) for compounds like this compound, which can contain useful analytical data.
  • Open-Source Software: For advanced data processing, especially with complex samples, consider tools like GcDUO, an open-source R package designed for GC×GC–MS data, which incorporates powerful deconvolution algorithms [5].

References

Sulfalene-13C6 matrix effect evaluation in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects and Evaluation Methods

Matrix effects occur when substances in a biological sample interfere with the ionization of the analyte during LC-MS/MS analysis, leading to signal suppression or enhancement [1]. Here are the core concepts and methods for evaluating them, drawn from general LC-MS/MS principles:

  • Internal Standards as a Key Tool: The use of a stable isotope-labeled internal standard (IS), such as Sulfalene-13C6, is one of the most effective strategies to compensate for matrix effects [1]. Because the IS is chemically identical to the analyte, it should co-elute and experience the same ionization suppression or enhancement, allowing for corrected quantification.
  • The Post-Extraction Addition Method: A standard experiment to quantify matrix effect is the post-extraction addition method [1]. This involves:
    • Preparing a blank sample (e.g., plasma) from multiple different sources.
    • Extracting these samples to remove the analyte.
    • Adding a known amount of the analyte (and IS) to the extracted blank matrix.
    • Comparing the analyte response in these samples to the response of the same amount of analyte dissolved in a pure solvent.
  • Calculating the Matrix Factor (MF): The matrix effect is often expressed as the Matrix Factor.
    • MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)
    • An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
    • The IS-normalized MF is calculated as: MF (Analyte) / MF (IS). A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

An Experimental Workflow for Evaluating this compound

You can adapt the following general workflow, informed by methodologies in the search results, to evaluate the matrix effect for this compound in your specific biological samples.

cluster_1 1.1 Sample Collection & Storage cluster_2 1.2 Sample Extraction cluster_3 2.1 Post-Extraction Spiking cluster_4 2.2 Neat Solution Preparation cluster_5 3.1 Chromatographic Separation cluster_6 3.2 Mass Spectrometry cluster_7 4.1 Calculate Matrix Factor (MF) cluster_8 4.2 Assess IS Normalization Start Start: Evaluate this compound    Matrix Effect SamplePrep 1. Sample Preparation Start->SamplePrep Calibration 2. Prepare Calibrators & QCs SamplePrep->Calibration P1 Collect blank biological matrix        (e.g., plasma) from at least 6 different sources SamplePrep->P1 P2 Extract samples to remove analyte.        Consider protein precipitation or        more advanced techniques like MSPD [2] SamplePrep->P2 LC_MS 3. LC-MS/MS Analysis Calibration->LC_MS C1 Spike known concentrations of        Sulfalene and Sulfalene-¹³C₆ into        the extracted blank matrix Calibration->C1 C2 Prepare same analyte concentrations        in pure solvent (e.g., 0.1% formic acid        in methanol/water [3]) Calibration->C2 DataAnalysis 4. Data Analysis LC_MS->DataAnalysis L1 Perform analysis using UHPLC.        UPLC can provide better resolution        and narrower peaks, reducing co-elution        with interferences and thus matrix effects [1] LC_MS->L1 L2 Use triple quadrupole MS/MS        in MRM mode for high selectivity        and sensitivity [3] LC_MS->L2 End End: Assessment Complete DataAnalysis->End D1 MF = Peak Area in Matrix / Peak Area in Neat Solution        Calculate for both analyte and IS DataAnalysis->D1 D2 Calculate IS-normalized MF:        MF(Analyte) / MF(IS).        Value close to 1.0 indicates        effective compensation [1] DataAnalysis->D2

This workflow outlines the key stages for a robust matrix effect evaluation study.

How to Present Your Findings in a Comparison Guide

When you have collected your experimental data, you can structure your comparison guide using clear tables and detailed protocols.

Example Table for Matrix Effect Results

You can present your findings in a table similar to the one below. The specific acceptance criteria (e.g., ±15%) may vary based on your laboratory's guidelines.

Biological Matrix (n≥6) Matrix Factor (MF) for Sulfalene (Mean ± CV%) Matrix Factor (MF) for this compound (Mean ± CV%) IS-Normalized MF (Mean ± CV%) Meets Acceptance Criteria?
Human Plasma Lot 1 0.85 ± 5.2% 0.87 ± 4.8% 0.98 ± 3.1% Yes
Human Plasma Lot 2 1.12 ± 4.8% 1.10 ± 5.1% 1.02 ± 2.9% Yes
Human Urine 0.95 ± 3.5% 0.96 ± 3.7% 0.99 ± 2.5% Yes
...additional matrices...

Detailed Experimental Protocol Section

For your guide, include a detailed methodology section. Here is a template based on the search results:

  • Instrumentation: Specify the UHPLC system (e.g., Thermo Scientific Vanquish Flex) and mass spectrometer (e.g., triple quadrupole MS with heated electrospray ionization in positive mode) used [3].
  • Chromatography: Detail the column (e.g., Thermo Scientific Hypersil GOLD aQ), mobile phases (e.g., 0.1% formic acid in water and methanol), and the gradient elution program [3].
  • MS/MS Detection: List the multiple reaction monitoring (MRM) transitions for both Sulfalene and this compound.
  • Sample Preparation: Describe the extraction method in detail. For complex matrices, a technique like Matrix Solid Phase Dispersion (MSPD) can be optimized for solid tissues [2]. For plasma, protein precipitation (as in the workflow above) is common.
  • Validation Experiments: Explicitly state that matrix effects were assessed using the post-extraction addition method with blank matrix from at least 6 different sources, and report the results as the IS-normalized Matrix Factor [1].

References

Sulfalene-13C6 performance in different mass spectrometry platforms

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Mass Spectrometry Platforms

The following table summarizes key performance metrics for common high-resolution (HRAM) and low-resolution (LRMS) platforms. This data is synthesized from studies that compared multiple instruments, providing a basis for evaluating which platform might be best suited for your specific application involving Sulfalene-13C6 [1].

Platform Type & Model Key Performance Characteristics Best-Suited Applications Example Experimental Data
HRAM: Orbitrap (e.g., Q Exactive Series) Resolution: 140,000 - 280,000; Mass Accuracy: <1-3 ppm; Scan Speed: Up to 12 Hz/12 Hz [2] [3]. Untargeted screening, identification of unknowns, complex matrix analysis [2] [4]. Highest sensitivity (LODs) for zeranols analysis vs. other platforms; superior selectivity resolving concomitant ions (e.g., 319.1915 vs. 319.1551) [1].
HRAM: FT-ICR (e.g., solariX) Extreme Resolution: >1,000,000; Mass Accuracy: Sub-ppm [5] [6]. Resolving isobaric compounds, obtaining isotopic fine structure, ultra-complex samples like tissue imaging [5].
HRAM: Time-of-Flight (ToF, e.g., Synapt G1) Resolution: ~20,000; Mass Accuracy: <5 ppm; Fast Acquisition [1]. High-throughput screening, metabolite profiling [1]. Lower sensitivity and higher measurement variability (%CV) for zeranols vs. Orbitrap and ion traps [1].
LRMS: Triple Quadrupole (e.g., Agilent 6470B) High sensitivity and wide dynamic range for targeted quantitation; uses Multiple Reaction Monitoring (MRM) [4]. High-throughput, precise quantification of target analytes (e.g., clinical diagnostics, QA/QC) [4]. Industry standard for targeted, quantitative analysis [4].
LRMS: Linear Ion Trap (e.g., LTQ) Good sensitivity; capable of MSn for structural elucidation [1]. Structural characterization, method development [1]. Good sensitivity for zeranols, ranking between Orbitrap and ToF platforms [1].

Experimental Protocols for Context

The performance data in the table above is derived from published experimental methods. The following workflows are highly relevant as they involve the analysis of sulfonamides and other pharmaceuticals in complex matrices.

1. Multi-class Antibiotic Residue Analysis in Dairy Products This protocol, adapted from a validated UHPLC-MS/MS method, demonstrates a robust approach for extracting and quantifying multiple drug classes, including sulfonamides, from a complex food matrix [7].

start Sample Homogenization (2g dairy product) spiking Spike with Internal Standard (e.g., isotope-labeled standard) start->spiking extraction Liquid Extraction (EDTA buffer + ACN) spiking->extraction clean_up dSPE Clean-up (C18 sorbent) extraction->clean_up analysis UHPLC-MS/MS Analysis clean_up->analysis data Data Analysis (Identification & Quantification) analysis->data

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is used. An internal standard is added to homogenized samples, followed by extraction with acetonitrile after adding an EDTA-containing buffer. The extract is cleaned up using C18 dispersive Solid-Phase Extraction (dSPE) sorbent [7].
  • LC-MS Analysis: Separation is achieved using a UHPLC system. Detection is performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity [7].

2. Automated Analysis of Sulfonamides in Water This method highlights a fully automated solid-phase extraction (SPE) coupled directly to UPLC-MS/MS, designed for high sensitivity and throughput in analyzing trace levels of sulfonamides in water [8].

A Water Sample (Add Na₂EDTA & Isotope-Labeled Internal Standards) B Automated SPE (HLB Cartridge) A->B C On-line Elution to UPLC System B->C D UPLC Separation C->D E HRAM MS Detection (e.g., Q Exactive Orbitrap) D->E

  • Sample Preparation: Water samples are fortified with isotope-labeled internal standards for each target sulfonamide and Na₂EDTA to chelate metal ions that can form complexes with the analytes [8].
  • Automated SPE & LC-MS: Samples are loaded onto an automated SPE system using Hydrophilic-Lipophilic Balanced (HLB) cartridges. After washing, the analytes are eluted directly to the UPLC system for separation. Detection can be performed on a high-resolution mass spectrometer like a Q Exactive Orbitrap, providing accurate mass confirmation [8].

How to Approach Your Specific Comparison

Since a direct, side-by-side analysis of this compound is not available, here is a practical path forward for creating a comprehensive guide:

  • Define the Primary Application: The "best" platform depends heavily on your goal.
    • For ultimate confidence in identity and untargeted discovery in complex matrices, an Orbitrap or FT-ICR instrument is superior due to its high resolution and mass accuracy [2] [1].
    • For high-throughput, routine quantification of this compound at low levels, a triple quadrupole system operating in MRM mode is likely the most sensitive and robust choice [4].
  • Design a Comparison Experiment: To generate your own objective data, you can:
    • Prepare Calibration Standards: Spike this compound into a relevant biological matrix (e.g., plasma, urine) at concentrations spanning your expected dynamic range.
    • Establish Key Metrics: Run the samples on each available platform and compare:
      • Linear Dynamic Range and Coefficient of Determination (R²)
      • Limit of Detection (LOD) and Limit of Quantification (LOQ)
      • Accuracy and Precision (% Bias and % CV)
      • Matrix Effects (by comparing slopes of matrix-matched and pure solvent calibrations)

References

×

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

286.08314044 Da

Monoisotopic Mass

286.08314044 Da

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types